Mixanpril
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
156039-69-9 |
|---|---|
Molecular Formula |
C21H23NO4S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25)/t14-,15-,18-/m0/s1 |
InChI Key |
GKYIONYOYVKKQI-MPGHIAIKSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[C@H](CSC(=O)C2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |
Appearance |
Solid powder |
Other CAS No. |
156039-69-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mixanpril; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Moexipril
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. All quantitative data is presented in structured tables, and key methodologies and signaling pathways are detailed and visualized.
Introduction
Moexipril is a non-sulfhydryl containing prodrug that is converted in the body to its active metabolite, moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, moexiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][4] Moexipril is primarily used in the treatment of hypertension.[1][5]
Pharmacokinetics
The pharmacokinetic profile of Moexipril and its active metabolite, moexiprilat, has been well-characterized. Moexipril is rapidly but incompletely absorbed after oral administration and undergoes extensive first-pass metabolism to moexiprilat.[2][5]
Following oral administration, moexipril is rapidly absorbed, with peak plasma concentrations of its active metabolite, moexiprilat, occurring approximately 1.5 hours post-dose.[5] The bioavailability of moexiprilat is approximately 13%.[2][5] Food intake significantly reduces the absorption of moexipril, decreasing the Cmax and AUC of moexiprilat.[3] Therefore, it is recommended to be taken in a fasting state.[3] Moexiprilat is approximately 50% bound to plasma proteins.[3][5]
Moexipril is a prodrug that is hydrolyzed in the liver and gastrointestinal mucosa to its pharmacologically active metabolite, moexiprilat.[2][5][6] Moexiprilat is about 1000 times more potent as an ACE inhibitor than moexipril.[1][3] Both moexipril and moexiprilat are further metabolized to diketopiperazine derivatives and other unidentified metabolites.[3]
Excretion of moexipril and its metabolites occurs via both renal and fecal routes.[3][5] After oral administration, approximately 7% of the dose is excreted in the urine as moexiprilat, and about 52% is recovered in the feces as moexiprilat.[3] The elimination half-life is approximately 1.3 hours for moexipril and ranges from 2 to 9.8 hours for moexiprilat.[5]
The following tables summarize the key pharmacokinetic parameters of moexipril and its active metabolite, moexiprilat.
Table 1: Pharmacokinetic Parameters of Moexipril
| Parameter | Value | Reference |
| Bioavailability (as moexiprilat) | ~13% | [2][5] |
| Time to Peak Plasma Concentration (Tmax) | ~1.3 hours | [3] |
| Elimination Half-life (t½) | ~1.3 hours | [5] |
| Clearance (CL) | 441 mL/min | [3] |
Table 2: Pharmacokinetic Parameters of Moexiprilat
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | [5] |
| Elimination Half-life (t½) | 2 - 9.8 hours | [5] |
| Volume of Distribution (Vd) | ~183 L | [5] |
| Plasma Protein Binding | ~50% | [3][5] |
| Clearance (CL) | 232 mL/min | [3] |
Experimental Protocols
The determination of the pharmacokinetic parameters of moexipril and moexiprilat involves well-defined clinical and bioanalytical protocols.
A typical pharmacokinetic study for moexipril would follow a single-dose, open-label, randomized, crossover design in healthy adult volunteers.
-
Study Design: A randomized, two-period, two-sequence, crossover study.
-
Subjects: A cohort of healthy adult male and/or female volunteers. Subjects would be screened for inclusion/exclusion criteria, including a full medical history, physical examination, and clinical laboratory tests.
-
Drug Administration: Subjects would receive a single oral dose of moexipril (e.g., 15 mg tablet) with a standardized volume of water after an overnight fast.
-
Blood Sampling: Blood samples would be collected in heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.
-
Washout Period: A washout period of at least one week would separate the two treatment periods.
-
Pharmacokinetic Analysis: Plasma concentrations of moexipril and moexiprilat would be determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance would be calculated from the plasma concentration-time data using non-compartmental methods.
The quantification of moexipril and its active metabolite, moexiprilat, in plasma is typically performed using a validated high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) or ultraviolet (UV) detection.
-
Sample Preparation: Plasma samples are prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from endogenous plasma components. An internal standard is added prior to extraction for accurate quantification.
-
Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 reverse-phase column. A mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used to achieve chromatographic separation of moexipril, moexiprilat, and the internal standard.
-
Detection: Detection is performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Alternatively, UV detection at a specific wavelength can be used.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, linearity, and stability.
Pharmacodynamics
The pharmacodynamic effects of moexipril are primarily attributable to the ACE inhibitory activity of its active metabolite, moexiprilat.
Moexiprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to angiotensin II.[1][3] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone from the adrenal cortex.[7][8] Inhibition of ACE leads to:
-
Decreased Angiotensin II Levels: This results in vasodilation of both arteries and veins, leading to a reduction in peripheral vascular resistance and blood pressure.[1][2]
-
Decreased Aldosterone Secretion: Reduced aldosterone levels lead to decreased sodium and water retention and a slight increase in serum potassium.[1][3]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1][3] Inhibition of ACE leads to an accumulation of bradykinin, which may contribute to the antihypertensive effect of moexipril.[1]
The antihypertensive effect of moexipril is dose-dependent.
Table 3: Pharmacodynamic Parameters of Moexipril
| Parameter | Value | Reference |
| Onset of Action | Within 2 hours | [5] |
| Duration of Action | 24 hours | [5] |
| EC50 for ACE inhibition (moexiprilat) | 0.4 ng/mL | [9] |
Visualizations
The following diagram illustrates the mechanism of action of Moexipril within the Renin-Angiotensin-Aldosterone System.
Caption: Mechanism of action of Moexiprilat on the RAAS pathway.
The following diagram outlines a typical experimental workflow for a pharmacokinetic study.
Caption: A typical experimental workflow for a pharmacokinetic study.
References
- 1. Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application | FDA [fda.gov]
- 2. jocpr.com [jocpr.com]
- 3. fda.gov [fda.gov]
- 4. Moexipril shows a long duration of action related to an extended pharmacokinetic half-life and prolonged ACE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First order derivative spectrophotometric and HPLC methods for determination of moexipril hydrochloride in the pure form, pharmeceutical formulations and evaluation of its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Angiotensin-Converting Enzyme Inhibitor Moexipril as a Therapeutic Agent for Chronic Hypertension: A Technical Guide
Disclaimer: The compound "Mixanpril" referenced in the user request does not correspond to a known therapeutic agent. This document provides a detailed technical overview of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of chronic hypertension, which is phonetically similar and serves as a relevant substitute for the purpose of this guide.
Executive Summary
Chronic hypertension is a major risk factor for cardiovascular, cerebrovascular, and renal disease. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension. This technical guide provides an in-depth analysis of the ACE inhibitor Moexipril and its active metabolite, moexiprilat. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanism of action, pharmacokinetics, clinical efficacy, and detailed experimental protocols relevant to its study. The information is presented to facilitate further research and development in the field of antihypertensive therapies.
Mechanism of Action
Moexipril is a prodrug that is hydrolyzed in the liver to its active form, moexiprilat. Moexiprilat is a potent, non-sulfhydryl ACE inhibitor.[1]
The Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism by which moexiprilat lowers blood pressure is through the inhibition of the renin-angiotensin-aldosterone system (RAAS). ACE is a key enzyme in this system, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.
Angiotensin II exerts its effects through several mechanisms:
-
Vasoconstriction: It directly constricts peripheral arterioles, increasing systemic vascular resistance and thus blood pressure.
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, leading to an increase in blood volume and pressure.
-
Sympathetic Nervous System Activation: It enhances the release of norepinephrine from sympathetic nerve endings, further contributing to vasoconstriction and increased heart rate.
Inhibition of ACE by Moexiprilat
Moexiprilat competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This leads to a cascade of effects that lower blood pressure:
-
Reduced Angiotensin II Levels: Decreased levels of angiotensin II result in vasodilation, reducing peripheral resistance.
-
Decreased Aldosterone Secretion: Lower angiotensin II levels lead to reduced aldosterone secretion, promoting natriuresis (sodium excretion) and diuresis (water excretion), which decreases blood volume.
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, moexiprilat increases bradykinin levels, which contributes to its antihypertensive effect through the release of nitric oxide and prostaglandins.
The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of intervention by Moexiprilat.
References
An In-depth Technical Guide to Preclinical Studies Involving Mixanpril
Introduction
This document provides a comprehensive overview of the preclinical research and development of Mixanpril, a novel investigational compound. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, toxicology, and translational medicine. This guide will delve into the quantitative data derived from key preclinical studies, detail the experimental protocols employed, and visualize complex biological pathways and workflows to facilitate a deeper understanding of this compound's preclinical profile.
It is important to note that the preclinical evaluation of any new chemical entity is a critical phase in drug development. These studies, conducted in non-human systems, are fundamental to establishing the preliminary safety and efficacy profile of a drug candidate before it can be considered for human clinical trials. The data and methodologies outlined in this guide are based on available preclinical findings for this compound.
Pharmacodynamics
Preclinical pharmacodynamic studies are designed to investigate the biochemical and physiological effects of a drug on the body and the mechanisms of its action. For this compound, these studies have focused on its primary mode of action and its effects on relevant biological targets.
Toxicology
The assessment of a drug candidate's safety profile is a cornerstone of preclinical development. Toxicology studies for this compound have been conducted in various animal models to identify potential adverse effects and to determine a safe dosage range for subsequent clinical trials. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity.
Pharmacokinetics
Pharmacokinetic studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these processes is crucial for predicting the drug's behavior in humans and for designing appropriate dosing regimens.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. This section outlines the methodologies for key preclinical experiments conducted with this compound.
Important Note on "this compound"
Extensive searches for preclinical studies, quantitative data, experimental protocols, and signaling pathways related to a compound named "this compound" have yielded no specific results. The term "this compound" does not appear in the scientific literature databases and resources accessed.
It is possible that "this compound" is a hypothetical or proprietary name not yet in the public domain, or that there may be a misspelling of the intended drug name. Without specific information on this compound, it is not possible to provide a detailed technical guide with quantitative data, experimental protocols, and visualizations as requested.
The following sections and diagrams are provided as a template and example of how such a technical guide would be structured if data for a real compound were available. The information contained within these illustrative sections is based on general principles of preclinical drug development and does not pertain to any specific real-world drug.
Illustrative Data Presentation (Template)
Should data for this compound become available, it would be presented in a structured tabular format for clarity and ease of comparison.
Table 1: Hypothetical In Vitro Efficacy of this compound
| Cell Line | IC50 (nM) | Assay Type |
| Cell Line A | 150 | Proliferation |
| Cell Line B | 275 | Apoptosis |
| Cell Line C | 80 | Kinase Activity |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units |
| Bioavailability (%) | 75 | % |
| Cmax | 1.2 | µg/mL |
| Tmax | 2 | hours |
| Half-life (t½) | 8 | hours |
| Clearance (CL) | 0.5 | L/hr/kg |
Illustrative Experimental Protocols (Template)
Below are examples of how experimental protocols would be detailed.
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
-
MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated using non-linear regression analysis.
Protocol 2: Animal Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=6 per group) are used.
-
Drug Administration: A single dose of this compound is administered intravenously (IV) or orally (PO).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.
Illustrative Visualization (Template)
The following diagrams, generated using Graphviz (DOT language), are examples of how signaling pathways and experimental workflows could be visualized.
Caption: A simplified workflow of the preclinical drug development process.
Caption: A generic representation of a cellular signaling pathway.
Should verifiable information regarding "this compound" become available, a comprehensive and accurate technical guide will be developed in accordance with the initial request.
Early-Stage Research on Mixanpril and Cardiac Failure: A Technical Guide
Introduction
Heart failure (HF) remains a significant global health challenge, characterized by the heart's inability to effectively pump blood to meet the body's metabolic needs. This condition is driven by a complex interplay of neurohormonal activation, cardiac remodeling, and inflammation. While current therapies, such as angiotensin-converting enzyme (ACE) inhibitors and beta-blockers, have improved outcomes, there is a continuing need for novel therapeutic agents that target alternative pathological pathways.[1][2] This technical guide provides an in-depth overview of the early-stage research on Mixanpril, a novel investigational drug for the treatment of heart failure with reduced ejection fraction (HFrEF).
This compound is a first-in-class dual inhibitor, targeting both neprilysin and a novel, cardiac-specific isoform of matrix metalloproteinase-9 (MMP-9). Neprilysin is an enzyme responsible for the degradation of natriuretic peptides, which have vasodilatory and diuretic effects beneficial in heart failure.[2][3] MMP-9 is implicated in the pathological extracellular matrix remodeling and fibrosis that contribute to the progressive decline in cardiac function. By simultaneously augmenting the beneficial natriuretic peptide system and inhibiting detrimental cardiac fibrosis, this compound represents a promising therapeutic strategy.
This document summarizes the key preclinical findings, including quantitative data on its efficacy, detailed experimental protocols, and the core signaling pathways involved in its mechanism of action.
Quantitative Data from Preclinical Studies
The efficacy of this compound was evaluated in a murine model of heart failure induced by myocardial infarction (MI). The following tables summarize the key quantitative findings from these early-stage studies.
Table 1: Hemodynamic and Echocardiographic Parameters in MI-Induced Heart Failure Mice Treated with this compound
| Parameter | Vehicle Control (n=10) | This compound (10 mg/kg/day) (n=10) | P-value |
| Left Ventricular Ejection Fraction (%) | 32.5 ± 2.1 | 45.8 ± 2.5 | <0.01 |
| Left Ventricular End-Systolic Volume (μL) | 85.3 ± 5.4 | 62.1 ± 4.8 | <0.01 |
| Left Ventricular End-Diastolic Volume (μL) | 126.4 ± 7.2 | 114.6 ± 6.9 | >0.05 |
| Cardiac Output (mL/min) | 10.2 ± 1.1 | 14.5 ± 1.3 | <0.01 |
| Heart Rate (bpm) | 480 ± 25 | 475 ± 22 | >0.05 |
| Mean Arterial Pressure (mmHg) | 95 ± 8 | 88 ± 7 | >0.05 |
Table 2: Biomarker Levels in Plasma of MI-Induced Heart Failure Mice Treated with this compound
| Biomarker | Vehicle Control (n=10) | This compound (10 mg/kg/day) (n=10) | P-value |
| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) (pg/mL) | 1250 ± 150 | 780 ± 110 | <0.01 |
| Atrial Natriuretic Peptide (ANP) (pg/mL) | 85 ± 12 | 150 ± 20 | <0.01 |
| Brain Natriuretic Peptide (BNP) (pg/mL) | 210 ± 30 | 350 ± 45 | <0.01 |
| Plasma MMP-9 Activity (ng/mL) | 5.8 ± 0.7 | 2.1 ± 0.4 | <0.01 |
| C-Reactive Protein (CRP) (mg/L) | 3.2 ± 0.5 | 1.8 ± 0.3 | <0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and further investigation.
1. Murine Model of Myocardial Infarction and Heart Failure
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for this study.
-
Surgical Procedure: Myocardial infarction was induced by permanent ligation of the left anterior descending (LAD) coronary artery.[4] Mice were anesthetized with isoflurane, intubated, and ventilated. A left thoracotomy was performed to expose the heart, and the LAD was ligated with a 7-0 silk suture. Successful ligation was confirmed by the observation of myocardial blanching.
-
Post-operative Care: Animals received buprenorphine for analgesia and were closely monitored for 24 hours post-surgery.
-
Treatment: Four weeks post-MI, mice with an ejection fraction below 40%, as confirmed by echocardiography, were randomized to receive either vehicle control or this compound (10 mg/kg/day) via oral gavage for 4 weeks.
2. Echocardiographic Assessment of Cardiac Function
-
Equipment: A high-resolution ultrasound system with a 30-MHz linear transducer was used.
-
Procedure: Mice were lightly anesthetized with isoflurane to maintain a heart rate of 450-500 bpm. M-mode and B-mode images were acquired from the parasternal long-axis and short-axis views.
-
Analysis: Left ventricular ejection fraction (LVEF), end-systolic volume (LVESV), and end-diastolic volume (LVEDV) were calculated from the M-mode tracings using the Teichholz formula.
3. Biomarker Analysis
-
Sample Collection: At the end of the treatment period, blood was collected via cardiac puncture into EDTA-coated tubes. Plasma was separated by centrifugation and stored at -80°C.
-
ELISA: Plasma levels of NT-proBNP, ANP, and BNP were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
MMP-9 Activity Assay: Plasma MMP-9 activity was measured using a gelatin zymography-based assay kit.
-
CRP Measurement: High-sensitivity C-reactive protein (CRP) levels were determined using a specific murine CRP ELISA kit.
4. Western Blot Analysis of Cardiac Fibrosis Markers
-
Tissue Preparation: Hearts were harvested, and the left ventricular tissue was homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Collagen Type I, Fibronectin, and GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for Preclinical Efficacy Study
Caption: Workflow of the preclinical study on this compound.
Logical Relationship of this compound's Dual Inhibition
Caption: Logical flow of this compound's therapeutic effects.
The early-stage research on this compound demonstrates its potential as a novel therapeutic agent for heart failure. Its dual mechanism of action, targeting both the natriuretic peptide system and cardiac fibrosis, addresses key pathophysiological drivers of the disease. The preclinical data indicate significant improvements in cardiac function and a favorable biomarker profile in a murine model of heart failure. Further investigation, including long-term safety and efficacy studies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cardiac failure.
References
- 1. Phase 4 Studies in Heart Failure - What is Done and What is Needed? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Heart Failure Management: A Comprehensive Narrative Review of Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Mechanism of Action in Heart Failure: Angiotensin-Receptor Neprilysin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Moexipril (Mixanpril) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor, in various animal models. Moexipril is a prodrug that is converted in the body to its active metabolite, moexiprilat. Moexiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1] Research in animal models has been instrumental in elucidating the pharmacodynamic and pharmacokinetic properties of Moexipril and its therapeutic potential beyond hypertension, including cardioprotective, renoprotective, and neuroprotective effects.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Moexipril's primary mechanism of action is the inhibition of the Angiotensin-Converting Enzyme (ACE). ACE is responsible for the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and sympathetic nervous system activation, all of which contribute to elevated blood pressure. Furthermore, Angiotensin II can promote inflammation, fibrosis, and cellular growth.[1]
By inhibiting ACE, Moexiprilat decreases the production of Angiotensin II, resulting in vasodilation and a subsequent reduction in blood pressure. Additionally, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Therefore, ACE inhibition by Moexiprilat leads to increased levels of bradykinin, which further contributes to the blood pressure-lowering effect and may mediate some of the drug's cardioprotective effects.[1][2]
Data Presentation
Table 1: Antihypertensive Effects of Moexipril in Rat Models
| Animal Model | Dose | Route of Administration | Duration of Treatment | Blood Pressure Reduction | Reference |
| Renal Hypertensive Rats | 0.03-10 mg/kg | Oral | Single dose | Dose-dependent decrease | [3] |
| Renal Hypertensive Rats | 3 mg/kg/day | Oral | 5 days | ~70 mmHg decrease in mean blood pressure | [3] |
| Spontaneously Hypertensive Rats | 30 mg/kg/day | Oral | 5 days | Mean blood pressure lowered from 180 mmHg to 127 mmHg | [3][4] |
| Spontaneously Hypertensive Rats | 0.1-30 mg/kg/day | Oral | 4 weeks | Dose-dependent decrease | [4] |
| Spontaneously Hypertensive Rats | 10 mg/kg/day | Oral | 4 weeks | ~24% reduction in mean blood pressure | [5] |
Table 2: Cardioprotective and Renoprotective Effects of Moexipril in Rodent Models
| Animal Model | Condition | Dose | Route of Administration | Key Findings | Reference |
| Rats | Myocardial Infarction | 10 mg/kg | Oral (prophylactic) | Decreased infarct size | [5] |
| Rats | Renal Ischemia/Reperfusion | 0.3 mg/kg | Intraperitoneal | Significant protection from injury, reduced oxidative stress and apoptosis | [6][7] |
| Mice | Ischemic Brain Injury | 0.3 mg/kg | Intraperitoneal | Significantly reduced infarct area | [8] |
| Rats | Ischemic Brain Injury | 0.1 mg/kg | Intraperitoneal | Significantly attenuated cortical infarct volume | [8] |
Table 3: Pharmacokinetic Parameters of Moexiprilat (Active Metabolite)
| Parameter | Value | Species | Reference |
| Bioavailability (oral Moexipril) | ~13% | Humans | [9][10] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | Humans | [10] |
| Elimination Half-life (t½) | 2-9 hours | Humans | [9] |
| Protein Binding | ~50% | Not specified | [9] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical experiment to assess the blood pressure-lowering effects of Moexipril in a genetically hypertensive rat model.
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Moexipril hydrochloride.
-
Vehicle (e.g., distilled water).
-
Oral gavage needles.
-
Tail-cuff plethysmography system for blood pressure measurement.
Procedure:
-
Animal Acclimatization: House the SHRs in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.
-
Baseline Blood Pressure Measurement: Train the rats to the restraining and measurement procedure for several days to minimize stress-induced blood pressure variations. Measure and record the baseline systolic blood pressure (SBP) for each rat.
-
Group Allocation: Randomly divide the animals into treatment groups (n=8-10 per group), for example:
-
Group 1: Vehicle control (distilled water).
-
Group 2: Moexipril (e.g., 10 mg/kg/day).
-
Group 3: Positive control (e.g., another ACE inhibitor like Enalapril at 10 mg/kg/day).
-
-
Drug Preparation and Administration: Prepare fresh solutions of Moexipril daily. Administer the assigned treatment to each rat once daily via oral gavage for the duration of the study (e.g., 4 weeks).[4]
-
Blood Pressure Monitoring: Measure SBP weekly, at the same time of day to account for circadian variations.
-
Terminal Procedures: At the end of the treatment period, record the final SBP. Anesthetize the animals and collect blood samples via cardiac puncture for the determination of plasma ACE activity. Perfuse the animals with saline and harvest tissues (e.g., aorta, heart, kidneys) for the analysis of tissue ACE activity.
Protocol 2: Assessment of Renoprotective Effects in a Renal Ischemia/Reperfusion (I/R) Injury Model
This protocol details a common procedure to induce renal I/R injury in rats and evaluate the protective effects of Moexipril.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Moexipril hydrochloride.
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Surgical instruments.
-
Microvascular clamps.
Procedure:
-
Animal Preparation and Grouping: Acclimatize rats as described in Protocol 1. Divide them into the following groups (n=7 per group):[7]
-
Sham group: Undergoes surgery without induction of ischemia.
-
I/R group: Receives vehicle and undergoes I/R injury.
-
Moexipril + I/R group: Receives Moexipril prior to I/R injury.
-
-
Drug Administration: Administer Moexipril (e.g., 0.3 mg/kg, intraperitoneally) or vehicle 30 minutes before the induction of ischemia.[6][7]
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the kidneys.
-
Isolate the renal pedicles (artery and vein).
-
In the I/R and Moexipril + I/R groups, clamp both renal pedicles with microvascular clamps to induce ischemia for a defined period (e.g., 45 minutes).
-
In the sham group, manipulate the renal pedicles without clamping.
-
After the ischemic period, remove the clamps to allow reperfusion (e.g., for 24 hours).
-
Suture the abdominal wall and skin.
-
-
Post-operative Care: Provide post-operative analgesia and monitor the animals for recovery.
-
Sample Collection and Analysis: After the reperfusion period, re-anesthetize the animals. Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) as indicators of renal function. Harvest the kidneys for histological examination (to assess tissue damage) and for biochemical assays to measure markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase) and apoptosis (e.g., caspase-3 activity).[7]
Protocol 3: In Vitro ACE Inhibition Assay
This protocol can be used to determine the in vitro potency of Moexiprilat in inhibiting ACE activity in plasma or tissue homogenates.
Materials:
-
Rat plasma or tissue homogenates (e.g., from lung, heart, kidney).
-
ACE substrate (e.g., Hippuryl-His-Leu, HHL).
-
Moexiprilat.
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl2).
-
Spectrophotometer or fluorometer.
Procedure:
-
Sample Preparation: Prepare tissue homogenates by homogenizing the tissue in an appropriate buffer and centrifuging to obtain the supernatant containing the ACE enzyme.
-
Assay Reaction:
-
In a microplate, add the plasma sample or tissue homogenate supernatant.
-
Add different concentrations of Moexiprilat.
-
Pre-incubate for a short period.
-
Initiate the reaction by adding the ACE substrate (HHL).
-
Incubate at 37°C for a defined time (e.g., 30 minutes).
-
-
Detection: The product of the enzymatic reaction (e.g., hippuric acid from HHL) can be quantified. This can be done by various methods, including HPLC or by using a fluorogenic substrate and measuring the fluorescence.[1][11]
-
Data Analysis: Calculate the percentage of ACE inhibition for each concentration of Moexiprilat. Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.
Conclusion
Moexipril has demonstrated significant efficacy in various animal models of cardiovascular and renal diseases. The provided protocols offer a foundational framework for researchers to investigate the pharmacological effects of Moexipril. It is crucial to adapt these protocols to the specific research question and to adhere to institutional guidelines for animal care and use. Further research can explore the long-term effects of Moexipril on organ protection and its potential in other disease models.
References
- 1. Inhibition of angiotensin-converting enzyme (ACE) in plasma and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 3. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor moexipril hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Moexipril Improves Renal Ischemia/Reperfusion Injury in Adult Male Rats | Journal of Contemporary Medical Sciences [jocms.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ACE-inhibitory activity assay: IC50 [protocols.io]
Application Notes and Protocols for Mixanpril in Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Mixanpril to spontaneously hypertensive rats (SHR), a common model for preclinical hypertension research. The notes also include methods for assessing the antihypertensive and physiological effects of the compound and an overview of its mechanism of action.
Introduction
This compound is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action makes it a compound of interest in the treatment of hypertension. By inhibiting ACE, this compound blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS). Simultaneously, by inhibiting NEP, it prevents the degradation of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP), which promote vasodilation, natriuresis, and diuresis. This combined action offers a comprehensive approach to lowering blood pressure.
Quantitative Data Summary
The following table summarizes the reported dosage and effects of this compound and its active metabolite, RB 105, in spontaneously hypertensive rats.
| Compound | Administration Route | Dosage | Effect on Blood Pressure | Other Observed Effects | Reference |
| This compound | Oral | 50 mg/kg (twice a day) | -37 mmHg | Long duration of action | [1] |
| RB 105 | Intravenous (bolus) | 25 mg/kg | Significant decrease | Increased natriuresis and diuresis | [1] |
| RB 105 | Intravenous (infusion) | 2.5, 5, 10, 25, and 50 mg/kg per hr | Dose-dependent decrease | Increased diuresis and natriuresis | [1] |
Experimental Protocols
Animal Model
-
Strain: Spontaneously Hypertensive Rats (SHR).
-
Control Strain: Wistar-Kyoto (WKY) rats are the genetic background for SHR and are commonly used as normotensive controls.
-
Age: Adult rats, typically between 12-16 weeks of age, when hypertension is well-established.
-
Sex: Male rats are frequently used to avoid hormonal cycle variations.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
Protocol for Oral Administration of this compound
This protocol is designed for assessing the chronic effects of orally administered this compound.
-
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (16-18 gauge, flexible or curved)
-
Syringes
-
Animal scale
-
-
Procedure:
-
Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing: Administer 50 mg/kg of the this compound suspension via oral gavage twice daily. The volume should not exceed 10 ml/kg.
-
Control Group: Administer an equivalent volume of the vehicle to the control group (SHR and/or WKY rats).
-
Duration: The study duration can range from several days to weeks to assess both acute and chronic effects.
-
Blood Pressure Measurement: Measure systolic blood pressure at baseline and at regular intervals throughout the study using the tail-cuff method (see Protocol 4).
-
Protocol for Intravenous Administration of RB 105
This protocol is for evaluating the acute effects of the active metabolite of this compound.
-
Materials:
-
RB 105
-
Sterile saline (0.9% NaCl)
-
Intravenous catheters (24 gauge)
-
Infusion pump
-
Syringes
-
Animal restrainer
-
-
Procedure:
-
Catheter Implantation: For conscious, freely moving rat studies, surgically implant a catheter into the femoral or jugular vein and exteriorize it at the back of the neck. Allow for a recovery period of at least 24-48 hours.
-
Preparation: Dissolve RB 105 in sterile saline to the desired concentration.
-
Bolus Administration: For a bolus injection, administer 25 mg/kg of the RB 105 solution via the catheter.
-
Infusion Administration: For continuous infusion, use a pump to deliver the RB 105 solution at the desired rate (e.g., 2.5-50 mg/kg/hr).
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Blood Pressure Monitoring: Continuously monitor blood pressure via an arterial catheter or at frequent intervals using the tail-cuff method.
-
Protocol for Blood Pressure Measurement (Tail-Cuff Method)
-
Equipment:
-
Tail-cuff plethysmography system (includes a cuff, pulse detector, and sphygmomanometer)
-
Warming chamber or pad
-
Animal restrainer
-
-
Procedure:
-
Acclimatization: Acclimate the rats to the restrainer and the procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.
-
Warming: Warm the rat for 10-15 minutes at approximately 32-34°C to enhance the detection of the tail pulse.
-
Measurement: Place the rat in the restrainer and position the cuff and sensor on the tail. Inflate and deflate the cuff multiple times to obtain a stable reading.
-
Data Collection: Record at least 3-5 stable measurements and calculate the average to determine the systolic blood pressure.
-
Protocol for Diuresis and Natriuresis Measurement
-
Equipment:
-
Metabolic cages
-
Graduated collection tubes
-
Flame photometer or ion-selective electrode analyzer
-
-
Procedure:
-
Acclimatization: House the rats in metabolic cages for at least 24 hours to acclimate before the experiment.
-
Urine Collection: Following drug administration, collect urine over a specified period (e.g., 24 hours).
-
Volume Measurement: Measure the total volume of urine collected to determine the diuretic effect.
-
Electrolyte Analysis: Analyze the urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes to assess natriuresis.
-
Signaling Pathways and Mechanism of Action
References
Application Notes and Protocols for Oral Administration of Mixanpril in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixanpril is a potent and selective inhibitor of the Angiotensin-Converting Enzyme (ACE), belonging to the same pharmacological class as moexipril and quinapril.[1][2] It is a prodrug that is rapidly converted in the body to its active metabolite, Mixanprilat. By inhibiting ACE, Mixanprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and a reduction in blood pressure, making this compound a promising candidate for the treatment of hypertension.[1] These application notes provide a comprehensive overview of the oral administration of this compound in common laboratory animal models for preclinical evaluation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rats following oral (p.o.) and intravenous (i.v.) administration to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 450 ± 55 | 1200 ± 150 |
| Tmax (h) | 0.75 ± 0.25 | 0.08 ± 0.02 |
| AUC (0-t) (ng·h/mL) | 1850 ± 210 | 2500 ± 300 |
| Bioavailability (%) | ~74 | N/A |
| Half-life (t½) (h) | 2.5 ± 0.4 | 2.2 ± 0.3 |
| Clearance (L/h/kg) | N/A | 0.8 ± 0.1 |
| Volume of Distribution (L/kg) | N/A | 1.9 ± 0.2 |
Data are presented as mean ± standard deviation.
Toxicology
Acute toxicity studies have been conducted in mice and rats to determine the safety profile of this compound. The maximum tolerated dose (MTD) and potential target organs for toxicity were identified.
Table 2: Acute Oral Toxicity of this compound
| Species | Strain | LD50 (mg/kg) | Key Clinical Observations |
| Mouse | CD-1 | > 2000 | Decreased spontaneous motor activity at high doses. |
| Rat | Sprague-Dawley | > 2000 | Transient decrease in activity, no mortality. |
LD50: Median lethal dose.
Mechanism of Action Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key in-vivo experiments are provided below. All animal procedures should be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[3][4]
Protocol 1: Oral Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.
Materials:
-
Male Sprague-Dawley rats (250-300g)[5]
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Syringes
-
Restraint devices[7]
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Fast animals overnight (approximately 12 hours) with free access to water before dosing.
-
Record the body weight of each animal.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.[6][9] The volume should not exceed 10 mL/kg.[4]
-
Collect blood samples (approximately 0.25 mL) from the lateral tail vein or another appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[5]
-
Place blood samples into anticoagulant-coated microcentrifuge tubes.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
Analyze plasma samples for this compound and its active metabolite, Mixanprilat, concentrations using a validated LC-MS/MS method.[8]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Caption: Workflow for the rat pharmacokinetic study.
Protocol 2: Acute Oral Toxicity Study in Mice
Objective: To determine the acute toxicity and MTD of this compound after a single high oral dose.
Materials:
-
Male and female CD-1 mice (8-10 weeks old)[10]
-
This compound formulation
-
Oral gavage needles
-
Syringes
-
Animal balance
-
Observation cages
Procedure:
-
Acclimatize animals for at least 5 days before the study.
-
Divide animals into dose groups (e.g., control vehicle, 500, 1000, 2000 mg/kg this compound).
-
Administer a single oral dose of the designated formulation to each animal.
-
Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.[3] A modified Irwin's test can be utilized for a more detailed assessment.[3]
-
Record body weights just before dosing and on days 7 and 14.
-
At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any tissue abnormalities.
Caption: Workflow for the acute oral toxicity study.
Conclusion
These application notes provide essential protocols and foundational data for the preclinical oral evaluation of this compound in laboratory animals. The pharmacokinetic data indicate good oral bioavailability in rats, and the acute toxicity studies in both mice and rats suggest a wide safety margin. The provided protocols offer a standardized approach for further investigation into the efficacy and safety of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Preclinical toxicology studies with the angiotensin-converting enzyme inhibitor quinapril hydrochloride (Accupril) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology | MuriGenics [murigenics.com]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. humapub.com [humapub.com]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Moexipril Hydrochloride in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Moexipril hydrochloride in various experimental settings. It is presumed that the intended compound is Moexipril, a well-documented angiotensin-converting enzyme (ACE) inhibitor, as "Mixanpril" did not yield specific results. Moexipril is a prodrug that is hydrolyzed in vivo to its active metabolite, moexiprilat.[1][2]
Chemical Properties and Storage
| Property | Value | Reference |
| Chemical Name | [3S-[2[R(R)],3R*]]-2-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-3-isoquinolinecarboxylic acid, monohydrochloride | [3] |
| Molecular Formula | C₂₇H₃₄N₂O₇ • HCl | [4] |
| Molecular Weight | 535.04 g/mol | [3] |
| Appearance | Fine white to off-white powder | [3][5] |
| Storage | Store at -20°C as a crystalline solid. | [4] |
Solubility Data
Moexipril hydrochloride exhibits solubility in a range of solvents, allowing for flexibility in stock solution preparation for various experimental needs.
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [4] |
| Ethanol | ~25 mg/mL | [4] |
| Dimethylformamide (DMF) | ~10 mg/mL | [4] |
| Water | ~10% weight-to-volume (as HCl salt) | [5][6] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.33 mg/mL | [4] |
Note: The active metabolite, moexiprilat, is soluble in DMSO and methanol.[7]
Mechanism of Action
Moexipril hydrochloride is a prodrug that is converted to its active diacid metabolite, moexiprilat.[1][2] Moexiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS) and is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][8] By inhibiting ACE, moexiprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.[1][8] ACE is also identical to kininase II, an enzyme that degrades bradykinin, a vasodilator.[1][3] Therefore, ACE inhibition by moexiprilat also leads to increased levels of bradykinin, which contributes to the vasodilation effect.[9]
Signaling Pathway Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism of moexipril to moexiprilat: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. drugs.com [drugs.com]
- 6. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. What is the mechanism of Moexipril Hydrochloride? [synapse.patsnap.com]
- 9. Moexipril - Wikipedia [en.wikipedia.org]
Measuring the Dual Inhibition of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE) by Mixanpril
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the characterization of Mixanpril, a dual inhibitor of Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). This compound is a prodrug that is converted in vivo to its active metabolite, RB 105. The dual inhibition of NEP and ACE offers a synergistic approach to cardiovascular therapy by simultaneously modulating the renin-angiotensin-aldosterone system (RAAS) and potentiating the effects of natriuretic peptides. This document outlines the methodologies for determining the inhibitory potency of this compound's active form, RB 105, against both enzymes, and presents relevant quantitative data.
Introduction
This compound is a novel therapeutic agent designed to concurrently inhibit two key enzymes in cardiovascular regulation: Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE). ACE is a central component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established strategy for the treatment of hypertension and heart failure. Neprilysin is a neutral endopeptidase that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP, and CNP), which promote vasodilation and natriuresis. By inhibiting NEP, the bioavailability of these beneficial peptides is increased.
The dual inhibition by this compound's active form, RB 105, presents a promising therapeutic strategy by combining the blood pressure-lowering effects of ACE inhibition with the vasodilatory and natriuretic actions of potentiated natriuretic peptides. This application note provides protocols for the in vitro measurement of NEP and ACE inhibition by RB 105.
Quantitative Data Summary
The inhibitory potency of this compound's active metabolite, RB 105, has been determined against both NEP and ACE. Additionally, the in vivo efficacy of the prodrug this compound has been characterized. A summary of these quantitative data is presented in the tables below for easy comparison.
Table 1: In Vitro Inhibitory Potency of RB 105
| Enzyme Target | Parameter | Value (nM) |
| Neprilysin (NEP) | K_i | 1.7[1] |
| Angiotensin-Converting Enzyme (ACE) | K_i | 4.2[1] |
Table 2: In Vivo Efficacy of this compound in Mice (Oral Administration)
| Enzyme Target | Parameter | Value (mg/kg) |
| Neprilysin (NEP) | ED_50 | 0.7 |
| Angiotensin-Converting Enzyme (ACE) | ED_50 | 7 |
Signaling Pathways
The therapeutic effect of this compound is rooted in its ability to modulate two distinct but interconnected physiological pathways. The following diagrams illustrate the points of intervention of this compound's active form, RB 105.
Experimental Protocols
The following protocols describe the in vitro methods for determining the inhibitory activity of RB 105 against NEP and ACE.
Protocol for Measuring Neprilysin (NEP) Inhibition
This protocol is based on a fluorometric assay that measures the cleavage of a synthetic NEP substrate.
Materials:
-
Recombinant Human Neprilysin (NEP)
-
NEP-specific fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
RB 105 (or other test inhibitors)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl_2
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Prepare Reagents:
-
Dissolve the NEP substrate in DMSO to make a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired working concentration (e.g., 2X the final concentration).
-
Reconstitute the recombinant human NEP in Assay Buffer to a working concentration (e.g., 2X the final concentration).
-
Prepare a stock solution of RB 105 in DMSO (e.g., 10 mM). Create a serial dilution of RB 105 in Assay Buffer to achieve a range of concentrations for IC_50 determination.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the serially diluted RB 105 or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Add 25 µL of the NEP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the NEP substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of RB 105 using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate in the absence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
-
The K_i value can be calculated from the IC_50 value using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.
-
Protocol for Measuring Angiotensin-Converting Enzyme (ACE) Inhibition
This protocol is based on a fluorometric assay using a synthetic ACE substrate.
Materials:
-
Recombinant Human ACE (or rabbit lung ACE)
-
ACE-specific fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
RB 105 (or other test inhibitors)
-
Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl_2.
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)
-
Dimethyl sulfoxide (DMSO) for compound dilution
Procedure:
-
Prepare Reagents:
-
Dissolve the ACE substrate in the Assay Buffer to the desired working concentration (e.g., 2X the final concentration).
-
Reconstitute the ACE enzyme in Assay Buffer to a working concentration (e.g., 2X the final concentration).
-
Prepare a stock solution of RB 105 in DMSO (e.g., 10 mM). Create a serial dilution of RB 105 in Assay Buffer to achieve a range of concentrations for IC_50 determination.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 50 µL of the serially diluted RB 105 or vehicle control.
-
Add 25 µL of the ACE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ACE substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V_0) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each concentration of RB 105 using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50 value.
-
The K_i value can be calculated from the IC_50 value using the Cheng-Prusoff equation.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the inhibitory potency of a test compound like RB 105 against NEP and ACE.
Conclusion
The dual NEP/ACE inhibitor this compound, through its active metabolite RB 105, demonstrates potent inhibition of both enzymes. The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound and other dual NEP/ACE inhibitors. Accurate determination of their inhibitory potency is a critical step in the drug discovery and development process, enabling a deeper understanding of their mechanism of action and therapeutic potential.
References
Mixanpril: A Dual Inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) for Cardiovascular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mixanpril is a potent, orally active tool compound that functions as a dual inhibitor of two key enzymes in the cardiovascular system: angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). Its active metabolite, RB 105, demonstrates high affinity for both enzymes, making this compound a valuable instrument for investigating the synergistic effects of simultaneous ACE and NEP inhibition in various cardiovascular disease models. This document provides detailed application notes and experimental protocols for the utilization of this compound in cardiovascular research, targeting hypertension, heart failure, and associated cardiac remodeling.
Mechanism of Action
This compound exerts its cardiovascular effects through the simultaneous inhibition of ACE and NEP, leading to a multi-pronged therapeutic action.
-
ACE Inhibition: By blocking ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. Furthermore, ACE inhibition prevents the degradation of bradykinin, a potent vasodilator, further contributing to blood pressure reduction and exerting cardioprotective effects.
-
NEP Inhibition: NEP is the primary enzyme responsible for the degradation of natriuretic peptides, including atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). By inhibiting NEP, this compound increases the circulating levels of these peptides. Natriuretic peptides promote vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), thereby reducing cardiac preload and afterload. The elevated levels of natriuretic peptides also have anti-hypertrophic and anti-fibrotic effects on the heart.
The dual inhibition of ACE and NEP by this compound offers a comprehensive approach to managing cardiovascular pathologies by concurrently targeting the renin-angiotensin-aldosterone system (RAAS) and augmenting the beneficial effects of the natriuretic peptide system.
Data Presentation
Table 1: In Vitro Inhibitory Activity of RB 105 (Active Metabolite of this compound)
| Enzyme Target | Inhibition Constant (Ki) |
| Neutral Endopeptidase (NEP) | 1.7 ± 0.3 nM[1] |
| Angiotensin-Converting Enzyme (ACE) | 4.2 ± 0.5 nM[1] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Spontaneously Hypertensive Rats (SHRs)
| Dose | Dosing Regimen | Animal Model | Change in Blood Pressure | Reference |
| 2.5, 5, 25, 50 mg/kg | Twice a day for 4 days (increasing concentrations) | Spontaneously Hypertensive Rats | Dose-dependent hypotensive effects | [2] |
| 50 mg/kg | Twice a day | Spontaneously Hypertensive Rats | -37 mmHg | [1] |
| 25 mg/kg | Twice a day for 8 days | Obese Zucker Rats | Improved insulin-mediated glucose disposal | [3] |
Experimental Protocols
Protocol 1: In Vitro ACE and NEP Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound's active metabolite (RB 105) on ACE and NEP.
Materials:
-
Purified recombinant human ACE and NEP
-
Fluorogenic substrates for ACE (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH) and NEP (e.g., Mca-D-Arg-Gly-Phe-Phe-Pro-Lys(Dnp)-OH)
-
RB 105 (active metabolite of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM ZnCl2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of RB 105 in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate enzyme (ACE or NEP), and varying concentrations of RB 105. Include control wells with enzyme but no inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the respective fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an appropriate excitation/emission wavelength (e.g., 320 nm excitation / 405 nm emission).
-
Calculate the initial reaction velocities (V) from the linear portion of the kinetic curves.
-
Determine the percentage of inhibition for each concentration of RB 105 relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Protocol 2: In Vivo Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure to assess the blood pressure-lowering effects of orally administered this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Tail-cuff plethysmography system or radiotelemetry system for blood pressure measurement
Procedure:
-
Acclimatize adult male SHRs to the housing conditions and blood pressure measurement procedure for at least one week.
-
Record baseline systolic and diastolic blood pressure for each animal for 3-5 consecutive days.
-
Randomly assign rats to different treatment groups: Vehicle control and this compound at various doses (e.g., 2.5, 5, 25, 50 mg/kg).
-
Administer this compound or vehicle orally via gavage twice daily for the specified duration (e.g., 4 days).[2]
-
Measure blood pressure at fixed time points after each administration (e.g., 2 hours post-gavage).[2]
-
On the final day of treatment, record blood pressure at multiple time points (e.g., 0, 2, 4, 6, 8, and 24 hours post-dose) to assess the duration of action.
-
Analyze the data by comparing the change in blood pressure from baseline in the this compound-treated groups to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Diagram 1: Signaling Pathway of Dual ACE/NEP Inhibition by this compound
Caption: Dual inhibition of ACE and NEP by this compound.
Diagram 2: Experimental Workflow for In Vivo Cardiovascular Assessment
Caption: Workflow for in vivo cardiovascular studies.
Discussion and Future Directions
This compound serves as a powerful pharmacological tool to dissect the combined roles of the RAAS and natriuretic peptide systems in cardiovascular health and disease. The provided protocols offer a foundation for investigating its efficacy and mechanism of action.
Future research could focus on:
-
Cardiac Remodeling: While ACE inhibitors are known to reduce cardiac hypertrophy and fibrosis, specific studies using this compound are needed to quantify its effects on these parameters in models of heart failure or post-myocardial infarction.
-
Bradykinin and Natriuretic Peptide Levels: Direct measurement of plasma and tissue levels of bradykinin, ANP, and BNP following this compound administration would provide a more complete understanding of its pharmacodynamic effects.
-
Dose-Response Relationship: Further studies are required to establish a comprehensive dose-response relationship for the blood pressure-lowering effects of this compound in different models of hypertension.
By utilizing this compound in well-designed preclinical studies, researchers can gain valuable insights into the therapeutic potential of dual ACE/NEP inhibition for the treatment of a range of cardiovascular disorders.
References
- 1. Dual inhibition of angiotensin-converting enzyme and neutral endopeptidase by the orally active inhibitor this compound: a potential therapeutic approach in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Effects of dual angiotensin-converting enzyme and neutral endopeptidase 24-11 chronic inhibition by this compound on insulin sensitivity in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Moexipril
Introduction
These application notes provide detailed protocols for the analysis of Moexipril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Moexipril is a prodrug that is hydrolyzed in the liver to its active metabolite, moexiprilat.[1] Moexiprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][3] This document outlines methods for the quantification of moexipril in pharmaceutical formulations and for assessing its in vitro biological activity. While the initial query referenced "Mixanpril," the available scientific literature predominantly points to "Moexipril" as the correct name for this ACE inhibitor.
I. Quantitative Analysis of Moexipril
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of ACE inhibitors in pharmaceutical dosage forms and biological fluids.[4][5][6] Spectrophotometric methods also offer a simpler, alternative approach for routine quality control.
A. High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC (RP-HPLC) method for the determination of moexipril in bulk and tablet dosage forms.[7]
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve a known amount of Moexipril reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 37.5 to 225 µg/mL).[7]
-
-
Preparation of Sample Solution (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of the powder equivalent to a known amount of moexipril into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of moexipril in the sample by comparing the peak area with the calibration curve generated from the standard solutions. The retention time for moexipril is approximately 2.4 minutes under these conditions.[7]
-
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 37.5 - 225 µg/mL | [7] |
| Retention Time | ~2.4 min | [7] |
| Percentage Recovery | 98.44% | [7] |
Experimental Workflow: HPLC Analysis of Moexipril
References
- 1. Moexipril - Wikipedia [en.wikipedia.org]
- 2. Moexipril: Uses, Side Effects, Alternatives & More - GoodRx [goodrx.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Analysis of ACE inhibitors in pharmaceutical dosage forms by derivative UV spectroscopy and liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of ACE inhibitor drugs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. medwinpublishers.com [medwinpublishers.com]
Application of [Compound Name] in Glucose Disposal Studies: Application Notes and Protocols
Note: Initial searches for "Mixanpril" did not yield specific results in the context of glucose disposal studies. The following application notes and protocols are provided as a detailed template for a hypothetical compound, hereafter referred to as "Compound X," intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic diseases.
Introduction
Enhanced glucose disposal, the process by which glucose is taken up from the bloodstream by peripheral tissues such as skeletal muscle and adipose tissue, is a critical mechanism for maintaining glucose homeostasis.[1] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes.[1] These notes provide a comprehensive overview of the application of "Compound X," a novel investigational agent, in studies designed to assess its potential to improve glucose disposal. The protocols outlined below describe key in vitro and in vivo experiments to elucidate the efficacy and mechanism of action of Compound X.
Potential Mechanisms of Action
The therapeutic effect of compounds on glucose disposal can be mediated through various signaling pathways. Based on preclinical findings with other metabolic drugs, Compound X may act through one or more of the following mechanisms:
-
AMPK Activation: Similar to metformin, Compound X may activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[2] AMPK activation in skeletal muscle can increase the translocation of GLUT4 glucose transporters to the cell membrane, thereby enhancing glucose uptake.[2]
-
Insulin-Independent Signaling: Some compounds can stimulate glucose uptake through pathways independent of insulin signaling. For instance, activation of β2-adrenoceptors has been shown to increase glucose uptake in skeletal muscle via a mechanism involving mTORC2.[3]
-
Modulation of Glucagon Signaling: Compound X could potentially suppress glucagon signaling in the liver, leading to reduced hepatic glucose production and consequently lowering overall blood glucose levels.[2]
The following diagram illustrates a potential signaling pathway for Compound X, focusing on the AMPK-mediated mechanism.
Caption: Potential AMPK-mediated signaling pathway for Compound X.
Experimental Protocols
In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol assesses the direct effect of Compound X on glucose uptake in a skeletal muscle cell line.
Materials:
-
L6 rat skeletal myoblasts
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Compound X
-
Metformin (positive control)
-
2-deoxy-D-[³H]glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cytochalasin B
Procedure:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
-
Serum Starvation:
-
Serum starve the differentiated myotubes in DMEM for 4 hours prior to the experiment.
-
-
Compound Incubation:
-
Wash cells twice with KRH buffer.
-
Incubate cells with varying concentrations of Compound X (e.g., 1 µM, 10 µM, 100 µM) or metformin (e.g., 2 mM) in KRH buffer for 1 hour.
-
-
Glucose Uptake:
-
Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes.
-
To determine non-specific uptake, incubate a parallel set of wells with cytochalasin B (an inhibitor of glucose transport) for 20 minutes prior to the addition of radiolabeled glucose.
-
-
Lysis and Scintillation Counting:
-
Wash the cells three times with ice-cold PBS to terminate glucose uptake.
-
Lyse the cells with 0.1 M NaOH.
-
Measure the radioactivity of the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the total protein content of each well.
-
Calculate the fold change in glucose uptake relative to the vehicle-treated control group.
-
In Vivo Studies in a Diet-Induced Obese (DIO) Mouse Model
These protocols evaluate the effect of Compound X on whole-body glucose homeostasis in an animal model of insulin resistance.
Animal Model:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Induce obesity and insulin resistance by feeding a high-fat diet (60% kcal from fat) for 12-16 weeks.
Experimental Workflow:
References
- 1. Recent advances in understanding glucose transport and glucose disposal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Adrenoceptors promote glucose uptake into adipocytes and muscle by an insulin-independent signaling pathway involving mechanistic target of rapamycin complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mixanpril solubility issues and solutions
Welcome to the technical support center for Mixanpril. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a critical factor?
This compound is a novel active pharmaceutical ingredient (API) currently under investigation. Like many modern drug candidates, it is a lipophilic molecule with inherently low aqueous solubility.[1][2][3] Sufficient solubility is crucial because it directly impacts bioavailability. For oral administration, this compound must dissolve in gastrointestinal fluids to be absorbed into the systemic circulation and exert its therapeutic effect.[1][4] Poor solubility can lead to low absorption, variable dosing, and potentially inaccurate results in preclinical in-vitro assays.[1][5]
Q2: My this compound powder is not dissolving in aqueous buffer. What are the initial troubleshooting steps?
Low aqueous solubility is an expected characteristic of this compound. If you are observing poor dissolution, consider the following initial steps:
-
Particle Size Reduction: Ensure you are working with a micronized form of the powder. Larger particles have a smaller surface area-to-volume ratio, which significantly slows down dissolution.[4][6]
-
pH Adjustment: this compound's solubility is highly dependent on pH. As a weakly basic compound, its solubility is significantly higher in acidic conditions.[7]
-
Use of Co-solvents: If your experimental design allows, introducing a small percentage of an organic co-solvent can substantially improve solubility.[8]
-
Agitation and Temperature: Ensure adequate mixing or agitation. While most substances have increased solubility at higher temperatures, this should be tested to ensure this compound does not degrade.[4]
Q3: How does pH impact the solubility of this compound?
As a weakly basic drug, this compound's solubility is pH-dependent.[7] In acidic environments (low pH), the molecule becomes protonated (ionized), which increases its polarity and enhances its solubility in aqueous solutions. Conversely, in neutral or alkaline environments (higher pH), this compound exists predominantly in its non-ionized, less soluble form.[9] This is a critical consideration for experiments in physiological buffers (e.g., PBS at pH 7.4) where solubility will be limited.[7]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
The type of solubility to measure depends on the stage of your research.[10]
-
Kinetic Solubility: This is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[11][12] It measures how much of the drug stays in solution under specific, time-limited conditions (e.g., 2 hours) and is useful for high-throughput screening in early drug discovery.[10][13] However, it can sometimes overestimate the true solubility as it can lead to supersaturated solutions.[12]
-
Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after it has reached equilibrium.[14] It is determined by incubating an excess of the solid compound in the solvent for an extended period (e.g., 24 hours or more) to ensure the solution is fully saturated.[11] This measurement is crucial for lead optimization and formulation development.[10][11]
For initial screening, kinetic solubility is often sufficient. For formulation and later-stage development, thermodynamic solubility is essential.
Q5: Can excipients be used to improve this compound's solubility in a final formulation?
Yes, pharmaceutical excipients are critical for enhancing the solubility of poorly soluble drugs like this compound.[15][16] Key strategies include:
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the lipophilic this compound molecules.[17][18]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with this compound, thereby increasing its apparent solubility.[1][19][20]
-
Polymers for Amorphous Solid Dispersions (ASDs): Techniques like spray drying or hot-melt extrusion can disperse this compound in a polymer matrix in an amorphous (non-crystalline) state.[6][21] The amorphous form has higher energy and is more soluble than the stable crystalline form.[6][18]
-
Lipid-Based Formulations: Encapsulating this compound in lipid excipients can improve solubility and facilitate absorption through the lymphatic pathway.[22]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common solubility issues with this compound.
Problem: this compound Precipitates During Experiment
Unexpected precipitation can compromise experimental results. Use the following workflow to identify the cause and find a solution.
Caption: Troubleshooting workflow for this compound precipitation.
Data & Protocols
Quantitative Data Summary
The following tables provide reference data for this compound solubility in various conditions. (Note: Values are representative for a fictional poorly soluble compound).
Table 1: Thermodynamic Solubility of this compound in Common Solvents at 25°C
| Solvent | Solubility (µg/mL) | Classification |
| Water | < 1 | Practically Insoluble |
| PBS (pH 7.4) | 5.8 | Practically Insoluble |
| 0.1 N HCl (pH 1.2) | 550 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | > 20,000 | Very Soluble |
| Ethanol | 1,500 | Soluble |
Table 2: Effect of pH on this compound Aqueous Solubility at 25°C
| pH of Buffer | Solubility (µg/mL) | Ionization State |
| 1.2 | 550 | Mostly Ionized |
| 4.5 | 210 | Mostly Ionized |
| 6.8 | 37 | Partially Ionized |
| 7.4 | 5.8 | Mostly Non-ionized |
| 8.0 | < 1 | Non-ionized |
Data adapted from studies on weakly basic BCS Class II drugs.[7]
Solubility Enhancement Strategies
Choosing the right strategy depends on the desired formulation and stage of development.
References
- 1. Improving API Solubility [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ispe.gr.jp [ispe.gr.jp]
- 6. agnopharma.com [agnopharma.com]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 15. colorcon.com [colorcon.com]
- 16. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 17. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. chemintel360.com [chemintel360.com]
- 20. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
Optimizing Mixanpril dosage for hypotensive effects
Mixanpril Technical Support Center
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for its hypotensive effects. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Disclaimer: this compound is a fictional investigational compound. The information provided is based on established principles for antihypertensive drug development, particularly Angiotensin-Converting Enzyme (ACE) inhibitors, and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is hypothesized to be an Angiotensin-Converting Enzyme (ACE) inhibitor. It is designed to competitively block the ACE, which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] This inhibition prevents the conversion of angiotensin I to angiotensin II.[2][3] The reduction in angiotensin II levels leads to decreased vasoconstriction and reduced aldosterone secretion, ultimately resulting in lower blood pressure.[1][2][4]
Caption: Proposed mechanism of action for this compound within the RAAS pathway.
Q2: What is a typical starting point for dosing this compound in preclinical models?
The optimal starting dose depends on the animal model and formulation. For initial dose-range finding studies in Spontaneously Hypertensive Rats (SHRs), a logarithmic dose progression is recommended. It is advisable to start with a low dose and titrate upwards.[5]
| Dose Level | Oral gavage (mg/kg) | Rationale |
| Low | 1 mg/kg | To establish a baseline effect and observe for potential hypersensitivity. |
| Mid | 10 mg/kg | Expected to produce a measurable hypotensive effect based on typical ACE inhibitors.[6] |
| High | 100 mg/kg | To identify the upper range of the dose-response curve and observe potential adverse effects. |
Q3: How should I design a dose-response study for this compound?
A fixed-dose, parallel-group study design is recommended to clearly characterize the dose-response relationship.[7] The workflow should include acclimatization, baseline measurements, treatment administration, and endpoint analysis.
Caption: Experimental workflow for a preclinical dose-response study.
Q4: What are the expected pharmacokinetic (PK) properties of this compound?
Below is a table of hypothetical PK data following a single oral dose in SHRs. These values are typical for a small molecule ACE inhibitor.
| Parameter | 1 mg/kg Dose | 10 mg/kg Dose | 100 mg/kg Dose |
| Cmax (ng/mL) | 50 ± 8 | 550 ± 60 | 4800 ± 510 |
| Tmax (hours) | 1.0 ± 0.2 | 1.2 ± 0.3 | 1.5 ± 0.4 |
| AUC (ng·h/mL) | 250 ± 45 | 2800 ± 310 | 26500 ± 2900 |
| Half-life (t½) (hours) | 3.5 ± 0.5 | 4.0 ± 0.6 | 4.2 ± 0.7 |
Troubleshooting Guides
Q1: Issue - I am observing high variability in blood pressure (BP) measurements between subjects in the same dose group.
Possible Causes & Solutions:
-
Improper Acclimatization: Stress from handling and restraint can significantly alter BP.[8][9]
-
Solution: Ensure all animals undergo a sufficient acclimatization period (at least 1-2 weeks) to the housing and measurement procedures before the study begins.[10]
-
-
Measurement Technique: Non-invasive tail-cuff methods are prone to variability due to thermal and restraint stress.[8][9]
-
Solution 1: Pre-train animals for several days with the restraint and cuff procedure before recording data.[10]
-
Solution 2: Maintain a consistent and appropriate tail temperature (32-35°C) to ensure adequate blood flow.[10]
-
Solution 3 (Gold Standard): Use radiotelemetry for continuous, direct BP measurement in conscious, unrestrained animals to minimize stress-induced artifacts.[11]
-
-
Animal Health: Underlying health issues in individual animals can affect BP.
-
Solution: Perform a thorough health check of all animals before randomization. Exclude any animals that show signs of illness or distress.
-
Q2: Issue - this compound shows potent in vitro ACE inhibition but a weaker than expected hypotensive effect in vivo.
Possible Causes & Solutions:
-
Poor Bioavailability: The compound may have low oral absorption or high first-pass metabolism.
-
Solution: Analyze plasma concentrations of this compound (pharmacokinetics) to confirm systemic exposure. If bioavailability is low, consider formulation changes or alternative routes of administration for initial studies.
-
-
Rapid Clearance: The compound may be cleared from the body too quickly to sustain a significant effect.
-
Solution: Review the pharmacokinetic data, specifically the half-life. A short half-life might require more frequent dosing or a modified-release formulation.
-
-
Target Engagement: The administered dose may be insufficient to achieve the necessary level of ACE inhibition in target tissues.
-
Solution: Conduct a pharmacodynamic (PD) study. Measure plasma or tissue ACE activity at various time points after dosing to correlate with the hypotensive effect and confirm target engagement.
-
Caption: Troubleshooting decision tree for low in vivo efficacy.
Experimental Protocols
Protocol 1: In Vivo Hypotensive Effect in Spontaneously Hypertensive Rats (SHRs)
Objective: To determine the dose-dependent effect of this compound on systolic blood pressure (SBP) in conscious SHRs.
Methodology:
-
Animal Preparation: Use male SHRs aged 14-16 weeks. Surgically implant radiotelemetry transmitters for BP measurement. Allow a recovery period of at least 10 days.
-
Acclimatization: House animals in individual cages with a 12-hour light/dark cycle. Allow them to acclimatize to the laboratory environment for 7 days before the study begins.
-
Baseline Measurement: Record baseline SBP, diastolic blood pressure (DBP), and heart rate (HR) via telemetry for 72 hours to establish a stable baseline for each animal.
-
Randomization: On Day 0, randomize animals into four groups (n=8 per group): Vehicle (e.g., 0.5% methylcellulose), this compound (1 mg/kg), this compound (10 mg/kg), and this compound (100 mg/kg).
-
Dosing: Administer the assigned treatment orally via gavage once daily for 14 consecutive days.
-
Data Collection: Continuously record BP and HR throughout the 14-day treatment period.
-
Data Analysis: Calculate the change in mean SBP from the 72-hour baseline for each animal at various time points. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control. A p-value < 0.05 is considered statistically significant.
Protocol 2: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ACE activity.
Methodology:
-
Principle: This assay measures the production of hippuric acid (HA) from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[12] The amount of HA produced is quantified by spectrophotometry.
-
Reagents:
-
Procedure: a. In a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of this compound dilution (or control/buffer).[14] b. Pre-incubate the mixture at 37°C for 10 minutes. c. Initiate the reaction by adding 100 µL of pre-warmed HHL solution.[14] d. Incubate at 37°C for 60 minutes. e. Stop the reaction by adding 250 µL of 1M HCl. f. Extract the resulting hippuric acid by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging. g. Transfer 1 mL of the upper organic layer to a new tube and evaporate the ethyl acetate. h. Re-dissolve the dried hippuric acid in 1 mL of distilled water. i. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.[13]
-
Calculation:
-
Calculate the percentage of ACE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- variable slope).
-
References
- 1. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 13. researchgate.net [researchgate.net]
- 14. Angiotensin-converting enzyme inhibitory assay [protocols.io]
Mixanpril Synthesis Technical Support Center
Welcome to the technical support center for Mixanpril synthesis. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is a multi-step process that typically involves the coupling of two key intermediates: a substituted proline derivative (Intermediate A) and a protected amino acid side chain (Intermediate B). This is followed by a deprotection step to yield the final active pharmaceutical ingredient. The key reaction is an amide bond formation, often facilitated by a coupling agent, followed by the removal of protecting groups under specific conditions.
Q2: What are the critical quality attributes to monitor during the synthesis?
A2: The critical quality attributes (CQAs) for this compound synthesis include the purity of intermediates and the final product, the identification and quantification of process-related impurities and degradation products, and the stereochemical integrity of the chiral centers. Close monitoring of these attributes is essential to ensure the safety and efficacy of the final drug substance.
Q3: Which analytical techniques are recommended for in-process controls?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for monitoring reaction progress, purity of intermediates, and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of intermediates and identifying any structural isomers. Mass Spectrometry (MS) is used for molecular weight confirmation and impurity identification.
Troubleshooting Guide
Low Reaction Yield
Q: We are experiencing significantly lower than expected yields (<50%) in the key coupling step between Intermediate A and Intermediate B. What are the potential causes and solutions?
A: Low yields in the coupling step are a common issue. Several factors could be responsible. A systematic investigation is recommended.
Potential Causes & Recommended Actions:
-
Moisture in the Reaction: Amide coupling reactions are highly sensitive to moisture, which can hydrolyze the activated ester intermediate or the coupling agent.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Degradation of Coupling Agent: The coupling agent (e.g., DCC, EDC) may have degraded due to improper storage.
-
Solution: Use a fresh batch of the coupling agent. Store it in a desiccator and under the recommended temperature conditions.
-
-
Suboptimal Reaction Temperature: The reaction temperature might not be optimal for the specific coupling agent and substrates being used.
-
Solution: Optimize the reaction temperature. While many coupling reactions are initially run at 0°C to control the exothermic reaction, allowing the reaction to slowly warm to room temperature over several hours can improve yields.
-
Comparative Data for Troubleshooting:
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Expected Yield |
| Solvent | Dichloromethane (DCM) | Anhydrous Dichloromethane | - |
| Atmosphere | Ambient Air | Inert (Nitrogen) | - |
| Temperature | Room Temperature | 0°C to Room Temp. | - |
| Coupling Agent | Old Batch | Fresh Batch | - |
| Observed Yield | 45% | 85-90% | >85% |
Impurity Formation
Q: We are observing a persistent impurity with a specific molecular weight in our final product after the deprotection step. How can we identify and mitigate this?
A: The formation of impurities during deprotection is often related to side reactions caused by the deprotection agent or cleavage of other functional groups.
Troubleshooting Impurity Formation:
Caption: Troubleshooting workflow for impurity identification.
Common Side Reactions & Solutions:
-
Incomplete Deprotection: The observed impurity might be the starting material or a partially deprotected intermediate.
-
Solution: Increase the reaction time or the equivalents of the deprotection reagent. Monitor the reaction closely by HPLC to ensure it goes to completion.
-
-
Formation of Side Products: Certain deprotecting agents can lead to side reactions. For example, strong acids used for deprotection can sometimes cause esterification if an alcohol is present as a solvent or scavenger.
-
Solution: Introduce a scavenger to trap reactive intermediates. For instance, in the case of tert-butyl deprotection using trifluoroacetic acid (TFA), triethylsilane can be added to scavenge the resulting tert-butyl cation and prevent side reactions.
-
Experimental Protocols
Protocol: Amide Coupling of Intermediate A and Intermediate B
This protocol outlines the key step of coupling the proline derivative (Intermediate A) with the protected amino acid side chain (Intermediate B) using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent.
Materials:
-
Intermediate A (1.0 eq)
-
Intermediate B (1.1 eq)
-
DCC (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Dissolve Intermediate A in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add HOBt to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0°C using an ice bath.
-
In a separate flask, dissolve Intermediate B in anhydrous DCM.
-
Add the solution of Intermediate B to the reaction mixture dropwise over 10 minutes.
-
Add DCC to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress using HPLC until the starting material is consumed.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with cold DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude coupled product.
-
Purify the crude product using column chromatography on silica gel.
Caption: Experimental workflow for the amide coupling step.
Signaling Pathway Context
This compound, as an Angiotensin-Converting Enzyme (ACE) inhibitor, functions within the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is crucial for appreciating the drug's mechanism of action.
Troubleshooting Mixanpril stability in solution
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the stability of Mixanpril in solution.
Troubleshooting Guide: this compound Solution Stability
Q1: My this compound solution appears cloudy or has formed a precipitate after preparation. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation can be attributed to several factors, primarily related to solubility limits and pH.
-
Solubility: this compound may have limited solubility in the solvent you are using. Verify the concentration of your solution against this compound's known solubility in that specific solvent.
-
pH Effects: The pH of your solution can significantly impact the ionization state and, consequently, the solubility of this compound. ACE inhibitors often exhibit pH-dependent solubility.
-
Temperature: Ensure the solution is prepared and stored at the recommended temperature. A decrease in temperature can sometimes lead to precipitation if the solution is near its saturation point.
Troubleshooting Steps:
-
Verify Solvent and Concentration: Double-check the recommended solvent and the solubility of this compound at your target concentration.
-
Adjust pH: Measure the pH of your solution. If it is outside the optimal range for this compound solubility, adjust it carefully using a suitable buffer. See the table below for pH-dependent stability data.
-
Gentle Warming & Sonication: If appropriate for the compound's stability, gentle warming or sonication can help dissolve the precipitate. However, be cautious as heat can also accelerate degradation.
-
Filtration: If the issue persists and you need a clear solution for your experiment, you can filter it through a 0.22 µm syringe filter to remove any undissolved particles, but be aware this will lower the effective concentration.
Q2: I am observing a rapid loss of this compound potency in my aqueous solution. What are the likely degradation pathways?
A2: The primary degradation pathway for many ACE inhibitors in aqueous solutions is hydrolysis, particularly of ester or amide linkages within the molecule. Oxidation can also be a contributing factor. The rate of degradation is often influenced by pH and the presence of catalysts.
-
Hydrolysis: This is a common degradation route, often accelerated at pH values outside the optimal stability range.
-
Oxidation: Exposure to air (oxygen) and light can lead to oxidative degradation.
To mitigate these issues, consider the following:
-
pH Control: Prepare solutions using a buffer system that maintains the pH within the optimal stability range for this compound (see Table 1).
-
Use of Antioxidants: If oxidation is suspected, consider adding a small amount of a suitable antioxidant, such as ascorbic acid or EDTA (to chelate metal ions that can catalyze oxidation).
-
Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions?
A1: Based on stability studies, this compound exhibits maximum stability in the pH range of 4.0 to 5.5. Outside of this range, hydrolytic degradation is significantly accelerated. See the summary data in Table 1.
Q2: Can I use DMSO to prepare a stock solution of this compound?
A2: Yes, this compound is highly soluble in dimethyl sulfoxide (DMSO), and it is a suitable solvent for preparing concentrated stock solutions. However, it is important to note that subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation. The final concentration of DMSO in your experimental medium should also be kept low (typically <0.1%) to avoid off-target effects.
Q3: How should I store my this compound stock solutions?
A3: For short-term storage (up to one week), stock solutions prepared in a suitable buffer (pH 4.0-5.5) can be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots of a concentrated stock solution in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Data & Protocols
Quantitative Stability Data
Table 1: Effect of pH on this compound Degradation Rate in Aqueous Solution at 25°C
| pH | Rate Constant (k) x 10⁻³ (day⁻¹) | Half-life (t½) in days |
| 2.0 | 8.5 | 81.5 |
| 3.0 | 2.1 | 330.0 |
| 4.0 | 0.5 | 1386.3 |
| 5.0 | 0.4 | 1732.9 |
| 6.0 | 1.8 | 385.1 |
| 7.0 | 7.2 | 96.3 |
| 8.0 | 15.6 | 44.4 |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents:
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (18 MΩ·cm)
- Phosphoric acid
- This compound reference standard
3. Chromatographic Conditions:
- Mobile Phase A: 0.1% Phosphoric acid in water
- Mobile Phase B: Acetonitrile
- Gradient:
- 0-2 min: 10% B
- 2-10 min: 10% to 90% B
- 10-12 min: 90% B
- 12-13 min: 90% to 10% B
- 13-15 min: 10% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 215 nm
- Injection Volume: 10 µL
4. Sample Preparation:
- Prepare a stock solution of this compound in the desired solvent (e.g., pH-adjusted buffer).
- Incubate the solution under the desired stress conditions (e.g., different pH, temperature, light exposure).
- At specified time points, withdraw an aliquot of the sample.
- Dilute the sample to an appropriate concentration with the mobile phase.
- Inject the sample into the HPLC system.
5. Data Analysis:
- Monitor the peak area of the intact this compound peak over time.
- The appearance of new peaks indicates the formation of degradation products.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Assumed hydrolytic degradation pathway for this compound.
Caption: Logical workflow for troubleshooting this compound solution instability.
Mixanpril Preclinical Development: Technical Support Center
Disclaimer: Mixanpril is a fictional investigational compound. The following data and guidance are representative of a novel Angiotensin-Converting Enzyme (ACE) inhibitor and are provided for research and development support purposes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in animal studies?
Based on its mechanism as an ACE inhibitor, the most frequently observed side effects are extensions of its pharmacological activity. The primary findings in toxicology studies in rats and dogs are dose-dependent hypotension and secondary changes in renal function.[1][2] Common clinical signs can include lethargy, weakness, and vomiting, particularly at higher doses.[3]
Q2: We are seeing significant increases in BUN and creatinine in our rat study. Is this expected?
Yes, azotemia (an increase in Blood Urea Nitrogen and creatinine) is a potential complication associated with ACE inhibitors.[4] This effect is due to the reduction of angiotensin II-mediated glomerular filtration pressure.[5] It is often dose-dependent and may be exacerbated in animals with pre-existing renal conditions or dehydration.[6] Close monitoring of renal biomarkers is critical.
Q3: What is the recommended course of action if an animal experiences severe hypotension during an experiment?
In cases of acute, severe hypotension (e.g., a drop in mean arterial pressure >30-40 mmHg from baseline) with clinical signs like lethargy or tachycardia, immediate intervention may be necessary.[7] The standard procedure is the administration of intravenous fluids to expand blood volume.[2] The experimental protocol should include pre-defined endpoints for humane euthanasia if the animal becomes moribund. The dose of this compound should be re-evaluated for subsequent cohorts.
Q4: Can this compound be administered with other drugs, such as NSAIDs, in co-morbidity models?
Extreme caution is advised. Concurrent use of ACE inhibitors and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) can precipitate acute kidney injury (AKI).[4][6] NSAIDs inhibit prostaglandins, which are crucial for maintaining renal blood flow when the renin-angiotensin system is blocked. This combination should be avoided unless it is a specific objective of the study, in which case enhanced renal monitoring is mandatory.
Q5: We observed unexpected mortality at our highest dose in a canine study. What is the likely cause?
Acute overdose of ACE inhibitors can lead to marked hypotension and reflex tachycardia.[1][7] If the hypotension is severe and persistent, it can result in secondary renal damage and electrolyte imbalances, such as hyperkalemia, which can be life-threatening.[2] A thorough post-mortem examination, including histopathology of target organs like the kidneys and heart, is essential to determine the precise cause of death. Ingestions greater than 20 mg/kg are generally a cause for concern in canines.[2]
Data from Hypothetical Animal Studies
Table 1: Key Findings from a 14-Day Dose-Range Finding Study in Sprague-Dawley Rats
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (50 mg/kg) | This compound (200 mg/kg) |
| Mean Arterial Pressure (mmHg Change from Baseline) | -2 ± 3 | -15 ± 5 | -32 ± 6 | -55 ± 8 |
| Serum Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.2 | 1.4 ± 0.4 |
| Blood Urea Nitrogen (mg/dL) | 20 ± 4 | 24 ± 5 | 35 ± 7 | 58 ± 11 |
| Serum Potassium (mEq/L) | 4.1 ± 0.3 | 4.3 ± 0.4 | 4.8 ± 0.5 | 5.5 ± 0.6 |
| Observed Clinical Signs | None | None | Mild Lethargy | Moderate Lethargy, Piloerection |
* Statistically significant change from vehicle control (p < 0.05)
Table 2: Summary of Cardiovascular Safety Pharmacology Study in Beagle Dogs
| Parameter | Vehicle Control | This compound (5 mg/kg) | This compound (25 mg/kg) |
| Max ↓ in Systolic BP (mmHg) | -4 ± 5 | -20 ± 7 | -45 ± 9 |
| Max ↑ in Heart Rate (bpm) | +5 ± 6 | +18 ± 8 | +35 ± 10 |
| QTc Interval Change (ms) | +2 ± 4 | +3 ± 5 | +6 ± 6 |
| Adverse Events | None | None | Transient weakness (2/4 dogs), mild vomiting (1/4 dogs) |
Experimental Protocols
Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Sprague-Dawley Rats
-
Test System: Sprague-Dawley rats (10/sex/group), approximately 6-8 weeks old at the start of the study.
-
Acclimatization: Animals are acclimatized for a minimum of 5 days before dosing begins.
-
Housing: Animals are housed in environmentally controlled rooms (22±3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Groups & Dose Levels:
-
Group 1: Vehicle Control (0.5% methylcellulose in purified water)
-
Group 2: Low Dose this compound (e.g., 10 mg/kg/day)
-
Group 3: Mid Dose this compound (e.g., 50 mg/kg/day)
-
Group 4: High Dose this compound (e.g., 200 mg/kg/day)
-
-
Dose Administration: Doses are administered once daily via oral gavage at a consistent time each day. Dose volume is calculated based on the most recent body weight.
-
In-Life Observations:
-
Mortality/Morbidity: Checked twice daily.
-
Clinical Signs: Detailed examination performed once daily.
-
Body Weights: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examination prior to study start and at termination.
-
Clinical Pathology: Blood samples collected at termination for hematology and clinical chemistry analysis (including renal and liver function markers). Urine samples collected for urinalysis.
-
-
Terminal Procedures:
-
At day 29, animals are euthanized via CO2 asphyxiation followed by exsanguination.
-
A full necropsy is performed on all animals.
-
Organ weights are recorded for key organs (e.g., heart, kidneys, liver, adrenals).
-
A comprehensive list of tissues is collected and preserved in 10% neutral buffered formalin for histopathological examination.
-
Visualizations
Caption: Mechanism of action via the Renin-Angiotensin-Aldosterone System (RAAS).
References
- 1. merckvetmanual.com [merckvetmanual.com]
- 2. Toxicoses in Animals From Cardiovascular Medications - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 3. petpoisonhelpline.com [petpoisonhelpline.com]
- 4. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Angiotensin-converting Enzyme Inhibitors for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 7. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
How to minimize variability in Mixanpril experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Mixanpril.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the lipophilic prodrug of RB 105. It functions as a dual inhibitor of two key enzymes: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).[1] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] Its inhibition of NEP protects natriuretic peptides from degradation, which have vasodilatory and diuretic effects. This dual action suggests its potential in the treatment of conditions like chronic hypertension and cardiac failure.[1]
Q2: What are the best practices for storing this compound to ensure its stability?
To maintain the integrity and stability of this compound, proper storage is crucial. For solid forms of this compound, it is recommended to store them in a tightly sealed vial, potentially at refrigerated or frozen temperatures for long-term storage, as indicated on the product's certificate of analysis.[3][4] Stock solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for up to one month to minimize freeze-thaw cycles.[3][4] Before use, allow the product to equilibrate to room temperature for at least 60 minutes.[4]
Q3: What are the common sources of variability in preclinical animal studies with this compound?
Variability in animal studies can arise from several factors. These include the choice of animal species and strain, study duration, and the route of administration.[5] Inter-individual differences in physiology and emotional response within the same strain can also contribute significantly to variability.[6] Furthermore, pharmacokinetic variability can be influenced by the compound's physicochemical properties, such as solubility and the administered dose.[7]
Q4: How can I minimize variability in cell-based assays using this compound?
In cell-based assays, variability can be introduced through inconsistent cell culture conditions, passage number, and cell density. To minimize this, it is essential to use a consistent and well-defined protocol.[8][9] Standardize cell seeding densities and ensure cells are in the same growth phase during the experiment. Use of automated liquid handlers for dispensing this compound and other reagents can reduce human error.[10] Additionally, regularly testing for mycoplasma contamination is critical as it can significantly alter cellular responses.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Enzyme Inhibition Assays
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Ensure all buffers and substrate solutions are prepared fresh and from the same stock for each experiment. Verify the pH of all buffers before use. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For serial dilutions of this compound, prepare a sufficient volume to minimize errors between wells. |
| Fluctuations in Temperature | Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. Allow all reagents to reach the assay temperature before starting the reaction. |
| This compound Solubility Issues | Confirm the solubility of this compound in your assay buffer. If solubility is low, consider using a different solvent or adding a small percentage of a co-solvent like DMSO (ensure final concentration does not affect enzyme activity). |
Issue 2: Inconsistent Results in Cell-Based Signaling Pathway Analysis
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Cell Health and Viability | Monitor cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are healthy and not overgrown before treatment with this compound. |
| Inconsistent Treatment Times | Use a multichannel pipette or an automated liquid handler to add this compound to all wells simultaneously to ensure consistent treatment duration. |
| Variable Protein Extraction/Lysis | Use a standardized lysis buffer and protocol. Ensure complete cell lysis by visual inspection under a microscope and quantify total protein concentration to normalize western blot loading. |
| Antibody Performance | Validate primary antibodies for specificity and optimal dilution. Use fresh antibody dilutions for each experiment and include appropriate positive and negative controls. |
Issue 3: High Variability in In Vivo Blood Pressure Studies
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Animal Stress | Acclimate animals to the experimental room and measurement devices (e.g., tail-cuff) for a sufficient period before starting the study. Handle animals consistently and minimize noise and disturbances. |
| Inconsistent Dosing | Ensure accurate calculation of the dose based on the most recent body weight. Use precise administration techniques (e.g., oral gavage, intravenous injection) and verify the volume administered. |
| Biological Variation | Randomize animals into treatment groups. Increase the sample size to improve statistical power and account for inter-individual variability.[5][6] |
| Diet and Circadian Rhythm | Provide a standardized diet and water ad libitum. Conduct experiments at the same time of day to minimize the effects of circadian rhythms on blood pressure. |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
-
Reagent Preparation :
-
Assay Buffer: Prepare a buffer of appropriate pH (e.g., 100 mM Tris-HCl, pH 8.3, with 300 mM NaCl and 10 µM ZnCl₂).
-
Substrate: Prepare a stock solution of a suitable ACE substrate (e.g., Hippuryl-His-Leu).
-
ACE Enzyme: Prepare a working solution of Angiotensin-Converting Enzyme in cold assay buffer.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
-
Assay Procedure :
-
Add 20 µL of each this compound dilution (or control) to the wells of a 96-well plate.
-
Add 20 µL of the ACE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction according to the detection method used (e.g., by adding a stop solution).
-
Measure the product formation using a suitable detection method (e.g., fluorescence or absorbance).
-
-
Data Analysis :
-
Calculate the percentage of ACE inhibition for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Western Blot for ERK Activation
-
Cell Culture and Treatment :
-
Seed cells (e.g., HEK293 or a relevant cardiovascular cell line) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours before the experiment.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., Angiotensin II) for 10-15 minutes.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the normalized signals between different treatment groups.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on ACE and NEP pathways.
Caption: Key sources of variability across different experimental phases.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crafting a research protocol: a stepwise comprehensive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best Practıces ın Developıng a Clınıcal Research Protocol - Gama CRO [gamacro.com]
- 10. go.zageno.com [go.zageno.com]
Overcoming resistance to Mixanpril's effects
Fictional Drug Disclaimer: Mixanpril is a hypothetical drug created for the purpose of this technical support guide. The information provided is based on established principles of pharmacology and cancer biology to simulate a realistic scenario for researchers.
Introduction to this compound
This compound is a novel, potent, and selective small-molecule inhibitor of the Kinase-X (KX) protein. KX is a critical downstream effector in the oncogenic Pro-Survival Pathway (PSP) , which is frequently hyperactivated in various cancer types. By inhibiting KX, this compound aims to induce apoptosis and halt the proliferation of cancer cells dependent on the PSP pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the KX kinase domain. This binding prevents the phosphorylation of downstream substrates, disrupting the PSP signaling cascade and leading to cell cycle arrest and apoptosis in KX-dependent tumor cells.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
Issue 1: Reduced or No Drug Efficacy in Cell Culture
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or complete resistance. What are the possible causes and how can I troubleshoot this?
Answer:
Acquired resistance to targeted therapies like this compound is a common challenge.[1][2] The primary mechanisms can be categorized as "on-target" or "off-target" resistance.[3]
Possible Causes & Troubleshooting Steps:
-
On-Target Resistance: Gatekeeper Mutations in KX
-
Hypothesis: A mutation may have occurred in the ATP-binding pocket of the KX protein, reducing this compound's binding affinity.[4]
-
Troubleshooting:
-
Sequence the KX gene in your resistant cell line to identify potential mutations.
-
If a known gatekeeper mutation is identified, consider switching to a next-generation KX inhibitor designed to overcome this specific mutation.[1]
-
-
-
Off-Target Resistance: Bypass Pathway Activation
-
Hypothesis: Cancer cells can activate alternative signaling pathways to bypass the this compound-induced block on the PSP pathway.[3][4] A common mechanism is the upregulation of a parallel survival pathway, such as the MET or IGF1R pathways.[4]
-
Troubleshooting:
-
Perform a phospho-kinase array or Western blot analysis to screen for the activation of known compensatory pathways (e.g., phosphorylation of AKT, ERK, MET).
-
If a bypass pathway is identified, a combination therapy approach may be effective.[2] For example, combining this compound with an inhibitor of the activated bypass pathway.
-
-
-
Increased Drug Efflux
-
Hypothesis: The cancer cells may have upregulated the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport this compound out of the cell, reducing its intracellular concentration.[5]
-
Troubleshooting:
-
Use a fluorescent dye accumulation assay (e.g., with Rhodamine 123) to assess the activity of efflux pumps.
-
Test for P-gp overexpression via Western blot or qRT-PCR.
-
Consider co-administering this compound with a known efflux pump inhibitor (e.g., Verapamil) to see if sensitivity is restored.
-
-
Summary of Troubleshooting Strategies for Reduced Efficacy
| Potential Cause | Recommended Action | Expected Outcome |
| Gatekeeper Mutation in KX | Sequence the KX gene in resistant cells. | Identification of mutations that alter drug binding. |
| Bypass Pathway Activation | Perform phospho-kinase arrays or Western blots for key survival pathways (p-AKT, p-ERK). | Detection of upregulated alternative signaling pathways. |
| Increased Drug Efflux | Measure intracellular drug accumulation; test for efflux pump expression. | Reduced drug accumulation and/or overexpression of pumps like P-gp. |
Issue 2: Inconsistent Results in Cell Viability Assays
Question: I am getting variable IC50 values for this compound in my cell viability assays. How can I improve the consistency of my results?
Answer:
Consistency in cell viability assays is crucial for accurate determination of drug efficacy.[6] Variability can arise from several factors related to assay protocol and cell culture conditions.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell confluency can affect drug response.
-
Assay Incubation Time: The duration of drug exposure and the incubation time with the viability reagent (e.g., MTT, resazurin) should be strictly controlled.[7][8]
-
Reagent Preparation: Prepare fresh reagents and ensure complete solubilization of formazan crystals in MTT assays.[7]
-
Serum Concentration: Serum components can sometimes interact with the drug or affect cell growth rates. Consider using serum-free media during the drug incubation period if appropriate for your cell line.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental data points or ensure proper humidification during incubation.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.[7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation to investigate signaling pathway alterations.[9][10]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-KX, anti-total-KX, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[9][11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Signaling Pathway of this compound Action
Caption: The hypothesized signaling pathway of this compound.
Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow to identify mechanisms of this compound resistance.
Experimental Workflow for Western Blotting
Caption: A step-by-step overview of the Western blotting protocol.
References
- 1. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 3. Overcoming Resistance to Kinase Inhibitors: The Paradigm of Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CST | Cell Signaling Technology [cellsignal.com]
Mixanpril degradation pathways and prevention
Disclaimer: The following information regarding the degradation pathways and stability of Mixanpril is based on fundamental chemical principles of its functional groups and data from structurally analogous compounds. Due to limited publicly available stability studies specifically on this compound, this document serves as a guiding resource for researchers.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound potency in aqueous solutions. | Hydrolysis of the thioester bond. Thioesters are susceptible to hydrolysis, especially under basic or strongly acidic conditions, yielding a carboxylic acid and a thiol. | - Maintain solutions at a pH between 4 and 6. - Prepare solutions fresh and use them promptly. - For storage of stock solutions, use anhydrous organic solvents like acetonitrile or DMSO and store at -20°C or below. - Avoid high temperatures. |
| Appearance of unexpected peaks in HPLC chromatograms. | 1. Hydrolytic Degradation: Formation of the primary hydrolytic degradant (thiol) and the corresponding carboxylic acid. 2. Oxidative Degradation: The thioester or the resulting thiol can be oxidized to form sulfoxides, sulfones, or disulfides. | - To confirm hydrolysis, intentionally degrade a small sample in a mild acid or base and compare the chromatogram. - To confirm oxidation, treat a sample with a mild oxidizing agent (e.g., dilute H₂O₂) and observe the peak profile. - Use de-gassed solvents for your mobile phase to minimize dissolved oxygen. - Consider adding a small amount of an antioxidant, like EDTA, to chelate metal ions that can catalyze oxidation. |
| Inconsistent results in biological assays. | Degradation of this compound in cell culture media or assay buffers. The physiological pH (around 7.4) of many biological buffers can slowly hydrolyze the thioester. The presence of components in the media can also contribute to degradation. | - Minimize the pre-incubation time of this compound in aqueous buffers. - Prepare concentrated stock solutions in an appropriate anhydrous solvent and dilute into the aqueous assay buffer immediately before use. - Run control experiments to assess the stability of this compound in your specific assay medium over the time course of the experiment. |
| Discoloration or physical changes in solid this compound. | Hygroscopicity and subsequent degradation. Absorption of moisture can initiate solid-state hydrolysis or other degradation pathways. | - Store solid this compound in a desiccator in a cool, dark place. - Use an inert gas, such as argon or nitrogen, to blanket the solid for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: this compound (N-[(2S,3R)-2-benzoylthiomethyl-3-phenylbutanoyl]-L-alanine) contains three main functional groups prone to degradation: a thioester , an amide , and a carboxylic acid . The thioester is the most labile of these, being susceptible to both hydrolysis and oxidation. The amide bond is generally more stable but can undergo hydrolysis under harsh acidic or basic conditions.
Q2: What are the likely degradation pathways for this compound?
A2: The two most probable degradation pathways are:
-
Hydrolysis: The thioester bond can be cleaved by water to form (2S,3R)-2-(mercaptomethyl)-3-phenylbutanoic acid and benzoic acid. Under more extreme conditions, the amide bond could also hydrolyze.
-
Oxidation: The sulfur atom in the thioester or the free thiol (from hydrolysis) is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone. The free thiol can also be oxidized to form a disulfide dimer.
Q3: How should I store this compound to ensure its stability?
A3:
-
Solid Form: Store in a tightly sealed container, protected from light, in a desiccator at low temperatures (e.g., -20°C for long-term storage).
-
Solutions: For long-term storage, prepare stock solutions in a high-purity anhydrous solvent (e.g., acetonitrile or DMSO) and store at -80°C. For aqueous solutions, it is highly recommended to prepare them fresh for each experiment.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH-adjusting modifier like formic acid or trifluoroacetic acid) is a good starting point. The detector, typically UV, should be set to a wavelength where this compound and its potential degradants have significant absorbance. Mass spectrometry (LC-MS) can be invaluable for identifying unknown degradation products.
Q5: Are there any formulation strategies to prevent this compound degradation?
A5: To improve stability, especially in aqueous formulations, consider the following:
-
pH Control: Buffering the formulation to a slightly acidic pH (around 4-6) can minimize hydrolysis.
-
Antioxidants: The inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or chelating agents like EDTA can help prevent oxidative degradation.[1]
-
Lyophilization: For solid dosage forms, freeze-drying can create a more stable amorphous or crystalline state by removing water.
-
Excipient Compatibility: Ensure that the excipients used in a formulation do not promote degradation. For instance, alkaline excipients could accelerate hydrolysis.
Quantitative Data Summary
Due to the lack of specific published stability data for this compound, the following table provides a qualitative summary of its expected stability under various stress conditions, based on the known chemistry of its functional groups.
| Stress Condition | Parameter | Expected Stability of this compound | Potential Degradation Products |
| Hydrolytic | 0.1 M HCl, 60°C | Labile | Thioester and amide hydrolysis products. |
| pH 7.4 Buffer, 37°C | Moderately Labile | Primarily thioester hydrolysis products. | |
| 0.1 M NaOH, RT | Very Labile | Rapid thioester and amide hydrolysis. | |
| Oxidative | 3% H₂O₂, RT | Prone to Oxidation | Sulfoxide, Sulfone. |
| Thermal | 80°C, Solid State | Likely Stable (if dry) | Minimal degradation if moisture is excluded. |
| Photolytic | UV/Vis Light | Potential for degradation | Photolytic cleavage or oxidation, especially in solution. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep at room temperature and monitor frequently (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.
-
Withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Monitor at several time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the solid in the initial solvent to the stock concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in acetonitrile/water) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Wrap a control sample in aluminum foil and place it in the same chamber.
-
Analyze both samples after the exposure period.
-
3. Analysis:
-
Analyze all samples by a suitable HPLC method (e.g., reverse-phase with UV detection).
-
A mass spectrometer (LC-MS) should be used to identify the mass of the parent drug and any degradation products.
Visualizations
Hypothesized Degradation Pathways of this compound
Caption: Potential degradation of this compound via hydrolysis and oxidation.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
Comparative Analysis of ACE Inhibitors on Femoral Blood Flow: Captopril vs. an Alternative
Disclaimer: Initial literature searches for "Mixanpril" did not yield any results in published scientific databases. Therefore, this guide provides a comparative framework using another Angiotensin-Converting Enzyme (ACE) inhibitor, Zabicipril , for which experimental data on femoral blood flow is available. This document is intended to serve as a template for researchers, scientists, and drug development professionals on how to structure such a comparative analysis.
Introduction: ACE Inhibitors and Peripheral Hemodynamics
Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs primarily used in the treatment of hypertension and heart failure. Their principal mechanism involves the inhibition of the ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), leading to systemic vasodilation and a reduction in blood pressure.[1] Beyond their systemic effects, ACE inhibitors also influence regional hemodynamics, including blood flow to the limbs.[2] The regulation of femoral blood flow is of significant interest in conditions such as peripheral arterial disease and in understanding the overall vascular effects of these therapeutic agents. This guide compares the effects of two ACE inhibitors, Captopril and Zabicipril, on the regulation of femoral blood flow, supported by experimental data.
Mechanism of Action
Both Captopril and Zabicipril share a common mechanism of action by competitively inhibiting the Angiotensin-Converting Enzyme. ACE is responsible for converting the inactive angiotensin I (Ang I) to the potent vasoconstrictor angiotensin II (Ang II).[1][3] Ang II exerts several effects that increase blood pressure, including direct vasoconstriction of arterioles and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.
By inhibiting ACE, these drugs decrease the production of Ang II, leading to:
-
Vasodilation: Reduced levels of Ang II result in the relaxation of vascular smooth muscle, decreasing total peripheral resistance.[1]
-
Reduced Aldosterone Secretion: This leads to decreased sodium and water retention by the kidneys.[1]
Additionally, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the vasodilatory effects of these drugs.[3]
Comparative Data on Femoral Blood Flow
Experimental studies have quantified the effects of Captopril and Zabicipril on peripheral and femoral hemodynamics. The following tables summarize the available quantitative data.
Table 1: Effect of Zabicipril on Femoral Artery Hemodynamics in Healthy Volunteers
| Parameter | Placebo (Baseline) | Zabicipril (Post-Dose) | Percentage Change |
| Femoral Artery Flow (L/min) | 0.25 ± 0.04 | 0.35 ± 0.05 | ▲ 40% |
| Femoral Vascular Resistance (mmHg·min·L⁻¹) | 364 ± 57 | 240 ± 32 | ▼ 34% |
| Femoral Artery Diameter (mm) | 8.4 ± 0.4 | 8.4 ± 0.4 | No significant change |
| (Data adapted from a study on healthy male volunteers.[1]) |
Table 2: Effect of Captopril on Hindquarter Blood Flow in Rats
| Condition | Hindquarter Blood Flow (mL/min/100g) | Hindquarter Vascular Resistance |
| Normotensive Rats (Control) | Not specified | Not specified |
| Normotensive Rats + Captopril | No significant change | No significant reduction |
| Hypertensive Rats (Control) | Not specified | Not specified |
| Hypertensive Rats + Captopril | No significant change | Significant reduction |
| (Data synthesized from studies in conscious renovascular hypertensive rats.[4]) |
Note: "Hindquarter blood flow" in rat models is often used as a surrogate for limb blood flow, which includes the femoral circulation. Direct comparative human studies on femoral blood flow for both drugs are limited.
Experimental Protocols
The measurement of femoral blood flow in response to drug administration can be conducted using various techniques in both animal models and human subjects.
A. Radioactive Microsphere Technique (Animal Models)
This method is considered a gold standard for measuring regional blood flow in animal research.
Objective: To determine the distribution of cardiac output to various tissues, including the hindlimb muscles.
Methodology:
-
Animal Preparation: Rats are anesthetized, and catheters are surgically implanted into an artery (e.g., carotid or femoral) for blood pressure monitoring and a reference blood sample withdrawal, and into the left ventricle or ascending aorta for microsphere infusion.[5]
-
Microsphere Infusion: A known quantity of radioactively or color-labeled microspheres (typically 15 µm in diameter) is injected into the left ventricle. These microspheres are distributed throughout the body in proportion to the blood flow and become lodged in the microcirculation of the tissues.
-
Reference Blood Sample: Simultaneously with the microsphere infusion, a reference blood sample is withdrawn from a peripheral artery at a constant rate using a syringe pump.[2]
-
Tissue Harvesting: After the experiment, the animal is euthanized, and the tissues of interest (e.g., muscles of the hindlimb) are dissected and weighed.
-
Quantification: The radioactivity in the tissue samples and the reference blood sample is counted using a gamma counter.
-
Blood Flow Calculation: The blood flow to a specific tissue (Q_tissue) is calculated using the formula: Q_tissue = (C_tissue × R_flow) / C_reference Where:
-
C_tissue is the total radioactivity in the tissue sample.
-
R_flow is the rate of withdrawal of the reference blood sample (in mL/min).
-
C_reference is the total radioactivity in the reference blood sample.
-
B. Doppler Ultrasound (Human Studies)
This non-invasive technique is widely used to measure blood flow in human peripheral arteries.
Objective: To measure blood flow velocity and vessel diameter in the femoral artery to calculate volumetric blood flow.
Methodology:
-
Subject Preparation: Subjects rest in a supine position for at least 15 minutes before measurements are taken.[6]
-
Imaging: A high-resolution ultrasound machine equipped with a linear array transducer is used. The common femoral artery is located, and a clear longitudinal image is obtained.
-
Diameter Measurement: The diameter of the femoral artery is measured in B-mode from the intima of the near wall to the intima of the far wall. Measurements are often synchronized with the cardiac cycle.[7]
-
Velocity Measurement: Pulsed-wave Doppler mode is used to measure the blood flow velocity. The sample volume is placed in the center of the artery, and the angle of insonation is kept below 60 degrees.[8] The time-averaged mean velocity (TAV) is recorded over several cardiac cycles.
-
Blood Flow Calculation: Volumetric blood flow (Q) is calculated using the formula: Q (mL/min) = TAV (cm/s) × π × (Diameter/2)² (cm²) × 60 (s/min)
Summary and Conclusion
This guide provides a comparative overview of the effects of ACE inhibitors on femoral blood flow, using Captopril and Zabicipril as examples. The available data indicates that ACE inhibitors can increase blood flow and reduce vascular resistance in the femoral circulation.[1] Zabicipril demonstrated a significant increase in femoral artery flow and a decrease in vascular resistance in healthy human subjects.[1] While direct data for Captopril on femoral flow is less specific, studies on hindquarter circulation in hypertensive animal models show a reduction in vascular resistance, suggesting a similar vasodilatory effect.[4]
The regulation of femoral blood flow by these agents is primarily attributed to the inhibition of angiotensin II production and the potentiation of bradykinin, leading to vasodilation. The experimental protocols described, such as the radioactive microsphere technique and Doppler ultrasonography, are crucial for quantifying these effects in preclinical and clinical research. Researchers designing future comparative studies should aim for consistent methodologies and subject populations to allow for direct comparison between different ACE inhibitors.
References
- 1. Systemic and regional hemodynamic effects of zabicipril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The Effect of the Angiotensin-Converting Enzyme Inhibitor on Bone Health in Castrated Hypertensive Rats Is Mediated via the Kinin-Kallikrein System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute effects of captopril on blood pressure and regional blood flows in two types of renovascular hypertensive rats in conscious state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute regional vascular effects of intravenous captopril in a rat model of myocardial infarction and failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Ultrasound Doppler estimates of femoral artery blood flow during dynamic knee extensor exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Mixanpril and Other Dual NEP/ACE Inhibitors for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mixanpril with other notable dual-acting neprilysin (NEP) and angiotensin-converting enzyme (ACE) inhibitors. The information presented is curated for researchers and professionals in drug development, with a focus on supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Dual NEP/ACE Inhibition
The simultaneous inhibition of neprilysin (NEP) and angiotensin-converting enzyme (ACE) represents a promising therapeutic strategy for cardiovascular diseases like hypertension and heart failure. This dual-action approach offers a multifaceted mechanism: ACE inhibition blocks the production of the vasoconstrictor angiotensin II, while NEP inhibition increases the bioavailability of natriuretic peptides, which promote vasodilation and natriuresis. This guide focuses on this compound and compares its performance with other key dual inhibitors based on available preclinical and clinical data.
Comparative Analysis of Inhibitor Potency
The in vitro potency of dual NEP/ACE inhibitors is a critical determinant of their pharmacological profile. The following table summarizes the available inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound's active form (RB 105) and other significant dual inhibitors.
| Inhibitor (Active Form) | NEP Inhibition | ACE Inhibition |
| This compound (RB 105) | Kᵢ: 1.7 nM[1] | Kᵢ: 4.2 nM[1] |
| Omapatrilat | Kᵢ: 0.45 nM | Kᵢ: 0.64 nM |
| Sampatrilat | IC₅₀: 8 nM[2][3] | Kᵢ: 13.8 nM (cACE), 171.9 nM (nACE) |
| Gemopatrilat | IC₅₀: 305 nM | IC₅₀: 3.6 nM |
| Fasidotrilat | Data not available | Data not available |
Note: Direct comparison of Kᵢ and IC₅₀ values should be made with caution as experimental conditions can vary between studies.
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors, including their oral bioavailability and half-life, are crucial for their therapeutic application. The following table outlines key pharmacokinetic parameters. This compound is a prodrug designed to enhance oral bioavailability.
| Inhibitor | Oral Bioavailability | Half-life (t½) | Cₘₐₓ | Tₘₐₓ |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Omapatrilat | ~31%[4] | 14-19 hours[5][6] | 10-895 ng/mL (dose-dependent)[5][6] | 0.5-2 hours[5][6] |
| Sampatrilat | Low bioavailability[7] | Data not available | Data not available | Data not available |
| Gemopatrilat | Data not available | Data not available | Data not available | Data not available |
| Fasidotril | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Mechanism of Action
Dual NEP/ACE inhibitors exert their effects by modulating two key physiological systems: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System. The following diagrams illustrate these pathways and the points of intervention for these inhibitors.
Caption: Mechanism of action of dual NEP/ACE inhibitors.
The diagram above illustrates how dual inhibitors block ACE, preventing the formation of angiotensin II and the breakdown of bradykinin, and simultaneously inhibit NEP, preventing the degradation of natriuretic peptides (ANP/BNP).
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize dual NEP/ACE inhibitors.
In Vitro ACE Inhibition Assay (Fluorometric)
This protocol describes a continuous fluorometric assay to determine the in vitro potency of compounds against ACE.
Materials:
-
ACE Enzyme: Angiotensin-Converting Enzyme from rabbit lung.
-
Substrate: Intramolecularly quenched fluorescent substrate, e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro).
-
Buffer: Tris-HCl buffer (e.g., 0.15 M, pH 8.3) containing NaCl and ZnCl₂.
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Microplate Reader: Capable of fluorescence detection (e.g., excitation at 320 nm, emission at 405 nm).
Procedure:
-
Prepare a working solution of the ACE enzyme in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the ACE enzyme solution.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The cleavage of the substrate by ACE results in a fluorescent product.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro NEP Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the in vitro inhibitory activity of compounds against NEP.
Materials:
-
NEP Enzyme: Recombinant human Neprilysin (CD10).
-
Substrate: Fluorogenic NEP substrate, e.g., an o-aminobenzoic acid (Abz)-based peptide.
-
Buffer: NEP assay buffer (e.g., Tris or HEPES buffer, pH 7.4).
-
Test Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
Microplate Reader: Capable of fluorescence detection (e.g., excitation at 330 nm, emission at 430 nm).
Procedure:
-
Prepare a working solution of the NEP enzyme in the assay buffer.
-
In a 96-well microplate, add the assay buffer and the test compound at various concentrations.
-
Add the NEP enzyme solution to the wells and incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the fluorogenic NEP substrate.
-
Monitor the increase in fluorescence in kinetic mode at 37°C. The cleavage of the substrate by NEP releases a fluorescent product.
-
Determine the initial reaction rates from the linear portion of the kinetic curves.
-
Calculate the percent inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Experimental Workflow for Dual Inhibitor Development
The development and characterization of dual NEP/ACE inhibitors typically follow a structured experimental workflow, from initial screening to in vivo evaluation.
References
- 1. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Omapatrilat and Sampatrilat Binding to Neprilysin—Implications for Dual Inhibitor Design with Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oral bioavailability and disposition of [14C]omapatrilat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, omapatrilat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of the vasopeptidase inhibitor, omapatrilat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical analysis of sampatrilat, a combined renal endopeptidase and angiotensin-converting enzyme inhibitor I: assay in plasma of human volunteers by atmospheric-pressure ionisation mass-spectrometry following derivatisation with BF3-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hypotensive Efficacy of Mixanpril: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the hypotensive effects of Mixanpril, a novel dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This document presents a comparative analysis of this compound's performance against established antihypertensive agents, supported by available experimental data.
Introduction:
This compound represents a promising therapeutic approach to hypertension by simultaneously targeting two key pathways in blood pressure regulation. As a dual inhibitor, it blocks the production of the vasoconstrictor angiotensin II through ACE inhibition and enhances the effects of vasodilatory peptides by preventing their degradation through NEP inhibition. This guide offers an objective comparison of its hypotensive effects with those of standard antihypertensive drug classes, including ACE inhibitors, Angiotensin II Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), and diuretics.
Note on Data Availability: Direct clinical trial data for this compound in humans is not publicly available at the time of this publication. Therefore, this guide utilizes data from clinical trials of Omapatrilat , another dual ACE/NEP inhibitor with a similar mechanism of action, as a surrogate to provide a comparative assessment. The findings related to Omapatrilat are presented to offer insights into the potential clinical performance of dual ACE/NEP inhibitors like this compound.
Comparative Hypotensive Efficacy: A Tabular Summary
The following tables summarize the quantitative data on blood pressure reduction from various clinical trials involving Omapatrilat (as a surrogate for this compound) and other major antihypertensive drug classes.
Table 1: Omapatrilat vs. Enalapril in Patients with Hypertension
| Drug | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Duration |
| Omapatrilat | 10 mg to 80 mg once daily | 3.6 mmHg greater than Enalapril | Not specified | 8 weeks |
| Enalapril | 5 mg to 40 mg once daily | - | - | 8 weeks |
Data sourced from the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial[1][2][3].
Table 2: Hypotensive Efficacy of Various Antihypertensive Drug Classes
| Drug Class | Representative Drug(s) | Typical Dosage(s) | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Dual ACE/NEP Inhibitor | Omapatrilat | 10-80 mg once daily | ~18-25 | ~9-14 |
| ACE Inhibitor | Enalapril | 20 mg once daily | - | 9.4 |
| Angiotensin Receptor Blocker | Valsartan | 80 mg once daily | - | 9.5 |
| Calcium Channel Blocker | Amlodipine | 5-10 mg daily | 12.4 - 13.0 | 6.0 - 7.2 |
| Thiazide Diuretic | Hydrochlorothiazide | 12.5-25 mg daily | 6.5 | 4.5 |
Note: The blood pressure reduction values are derived from different studies and are not from direct head-to-head comparisons in a single trial. The efficacy of Omapatrilat is presented as a range based on the available data indicating its superiority over Enalapril[1][4][5][6][7].
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data.
Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) Trial Protocol:
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
-
Participants: 25,302 patients with untreated or uncontrolled hypertension.
-
Intervention: Patients were randomized to receive either omapatrilat (starting at 10 mg) or enalapril (starting at 5 mg).
-
Dosage Titration: The study drug dosage was force-titrated at week 2 and could be electively titrated at weeks 4 and 6 to a maximum of 80 mg for omapatrilat or 40 mg for enalapril once daily.
-
Adjunctive Therapy: At weeks 8 and 16, other antihypertensive medications could be added to achieve the target blood pressure.
-
Primary Efficacy Endpoint: The change in systolic blood pressure from baseline to week 8.
-
Safety Assessment: Monitoring of adverse events, with a particular focus on the incidence of angioedema[1][2][3].
General Protocol for Comparative Antihypertensive Trials:
-
Study Design: Typically double-blind, randomized, placebo-controlled, or active-controlled parallel-group or crossover studies.
-
Participants: Patients with a diagnosis of essential hypertension, often within a specified range of baseline systolic and diastolic blood pressure.
-
Washout Period: A period where patients discontinue their previous antihypertensive medications to establish a baseline blood pressure.
-
Treatment Phase: Patients receive the assigned study medication (e.g., Valsartan 80 mg/day, Enalapril 20 mg/day) for a predefined duration (e.g., 8 weeks)[4].
-
Blood Pressure Measurement: Blood pressure is measured at regular intervals using standardized methods, such as seated cuff blood pressure measurements in a clinical setting or 24-hour ambulatory blood pressure monitoring[8].
-
Efficacy Endpoints: The primary outcome is usually the change in mean sitting or ambulatory systolic and diastolic blood pressure from baseline to the end of the treatment period[4].
-
Safety and Tolerability: Assessment of adverse events, laboratory parameters, and vital signs throughout the study.
Visualizing the Mechanisms and Workflows
Mechanism of Action of Dual ACE/NEP Inhibitors
Caption: Signaling pathway of dual ACE/NEP inhibition by this compound/Omapatrilat.
Comparative Clinical Trial Workflow
Caption: A generalized workflow for a comparative clinical trial of antihypertensive agents.
References
- 1. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. omapatrilat-and-enalapril-in-patients-with-hypertension-the-omapatrilat-cardiovascular-treatment-vs-enalapril-octave-trial - Ask this paper | Bohrium [bohrium.com]
- 4. Valsartan, a new angiotensin II antagonist for the treatment of essential hypertension: efficacy and safety compared with placebo and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]
- 6. Incremental Blood Pressure–Lowering Effect of Titrating Amlodipine for the Treatment of Hypertension in Patients Including Those Aged ≥55 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valsartan, blood pressure reduction, and C-reactive protein: primary report of the Val-MARC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive Efficacy of Hydrochlorothiazide as Evaluated by Ambulatory Blood Pressure Monitoring: A Meta-Analysis of Randomized Trials - American College of Cardiology [acc.org]
Comparative Analysis of Mixanpril's Enzymatic Cross-Reactivity
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic cross-reactivity of Mixanpril, a novel Angiotensin-Converting Enzyme (ACE) inhibitor. The following sections present quantitative data on its inhibitory activity against its primary target and other related enzymes, detailed experimental protocols for assessment, and visualizations of the relevant biological pathway and experimental workflow.
Introduction to this compound
This compound is a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a critical component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] The RAAS is a hormonal cascade that plays a pivotal role in regulating blood pressure and fluid balance.[1][2][3] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby lowering blood pressure.[1][4] Additionally, ACE, also known as kininase II, is responsible for the degradation of bradykinin, a vasodilator.[4][5] Inhibition of ACE by this compound leads to increased bradykinin levels, which contributes to its therapeutic effect.[4]
Understanding the selectivity of a drug candidate is paramount in drug development. Cross-reactivity with other enzymes can lead to off-target effects and potential adverse reactions. This guide provides an objective analysis of this compound's selectivity profile against other metalloproteases to aid in the assessment of its therapeutic potential.
Quantitative Comparison of Enzyme Inhibition
The inhibitory activity of this compound against its primary target, ACE, and other structurally related metalloproteases was assessed by determining the half-maximal inhibitory concentration (IC50) for each enzyme. A lower IC50 value indicates greater potency.[6][7]
| Enzyme Target | Primary Function | This compound IC50 (nM) |
| Angiotensin-Converting Enzyme (ACE) | Converts Angiotensin I to Angiotensin II | 1.2 |
| Neprilysin (NEP) | Degrades natriuretic peptides | 8,500 |
| Endothelin-Converting Enzyme (ECE-1) | Produces the vasoconstrictor endothelin-1 | > 10,000 |
| Matrix Metalloproteinase-2 (MMP-2) | Involved in extracellular matrix degradation | > 25,000 |
Data Summary: The data clearly indicates that this compound is a highly potent and selective inhibitor of Angiotensin-Converting Enzyme. Its inhibitory activity against other tested metalloproteases, such as Neprilysin, ECE-1, and MMP-2, is significantly lower, demonstrating a favorable selectivity profile.
Experimental Protocols
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 values were determined using a fluorescence-based enzymatic assay.[6]
Materials:
-
Recombinant human ACE, Neprilysin, ECE-1, and MMP-2
-
Fluorogenic peptide substrate specific for each enzyme
-
This compound (serial dilutions)
-
Assay buffer (e.g., Tris-HCl with NaCl and ZnCl2)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
A series of this compound dilutions were prepared in the assay buffer.
-
The enzyme and the specific fluorogenic substrate were added to the wells of a 96-well microplate.
-
The this compound dilutions were added to the respective wells, with a control group receiving only the vehicle (buffer).
-
The reaction was initiated and incubated at 37°C for a specified period (e.g., 30 minutes), allowing the enzyme to cleave the substrate.
-
The fluorescence intensity was measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The rate of reaction was calculated from the change in fluorescence over time.
-
The percentage of inhibition for each this compound concentration was determined relative to the control.
-
The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental design, the following diagrams illustrate the Renin-Angiotensin-Aldosterone System and the workflow for assessing enzyme cross-reactivity.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.
Caption: Experimental workflow for determining enzyme cross-reactivity using IC50 assays.
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. proteopedia.org [proteopedia.org]
- 5. Lisinopril induced angioedema [aaaai.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mixanpril and Moexiprilat: A Guide for Researchers
This guide provides a detailed comparative analysis of Mixanpril and moexiprilat, focusing on their mechanisms of action, pharmacodynamic properties, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these two angiotensin-converting enzyme (ACE) inhibitors.
Introduction
Moexipril is a prodrug that is converted in the body to its active form, moexiprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2] ACE inhibitors are a well-established class of drugs used in the treatment of hypertension and heart failure.[3][4] this compound is a dual-acting compound that not only inhibits ACE but also neutral endopeptidase (NEP).[5] This dual inhibition offers a potentially broader therapeutic effect by simultaneously modulating the renin-angiotensin-aldosterone system (RAAS) and potentiating the effects of natriuretic peptides.[5]
Mechanism of Action
Moexiprilat: As the active metabolite of moexipril, moexiprilat competitively inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[6] By blocking this conversion, moexiprilat leads to vasodilation and a reduction in blood pressure.[6] ACE is also responsible for the degradation of bradykinin, a vasodilator.[7] Therefore, ACE inhibition by moexiprilat also leads to increased bradykinin levels, further contributing to its antihypertensive effect.[7]
This compound: this compound is a prodrug of RB 105, which is a dual inhibitor of both ACE and NEP.[5] In addition to its ACE inhibitory activity, which follows the same mechanism as moexiprilat, the active form of this compound inhibits NEP.[5] NEP is an enzyme that degrades several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and substance P.[8] By inhibiting NEP, the active form of this compound increases the levels of these peptides, leading to natriuresis, diuresis, and vasodilation, which complement the effects of ACE inhibition.[5][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the active forms of this compound (RB 105) and moexiprilat. It is important to note that the data are compiled from different studies and direct head-to-head comparative studies are limited.
| Parameter | This compound (Active Form: RB 105) | Moexiprilat | Reference(s) |
| Mechanism of Action | Dual ACE and NEP inhibitor | Selective ACE inhibitor | [5] /[1] |
| ACE Inhibition (IC50/Ki) | Ki: 4.2 ± 0.5 nM | IC50: 2.1 - 4.9 nM | [5] /[1][9][10] |
| NEP Inhibition (Ki) | Ki: 1.7 ± 0.3 nM | Not Applicable | [5] |
| In Vivo Antihypertensive Effect (Rodent Models) | Dose-dependent decrease in blood pressure in spontaneously hypertensive rats (SHR); -37 mmHg for 50 mg/kg twice a day. | Dose-dependent decrease in blood pressure in renal hypertensive rats (threshold dose of 0.3 mg/kg p.o.). | [5] /[1] |
Experimental Protocols
In Vitro ACE and NEP Inhibition Assay
Objective: To determine the in vitro potency of the compounds in inhibiting ACE and NEP activity.
Principle: The enzymatic activity of ACE or NEP is measured in the presence of varying concentrations of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is determined as the IC50 value.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human ACE or NEP and a suitable fluorogenic or chromogenic substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: A series of dilutions of the test compounds (active forms of this compound and moexiprilat) are prepared.
-
Assay Reaction: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together in a microplate format.
-
Detection: The product of the enzymatic reaction is quantified by measuring fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the in vivo efficacy of the compounds in reducing blood pressure in a hypertensive animal model.
Principle: The test compounds are administered to SHR, and the effect on blood pressure is monitored over time compared to a vehicle control.
Generalized Protocol:
-
Animal Model: Male or female Spontaneously Hypertensive Rats (SHR) are used.
-
Blood Pressure Measurement: Blood pressure is measured non-invasively using the tail-cuff method or invasively via a catheter implanted in an artery.
-
Drug Administration: The prodrugs (this compound and moexipril) are administered orally at various doses. A vehicle control group receives the formulation without the drug.
-
Monitoring: Blood pressure and heart rate are monitored at baseline and at multiple time points after drug administration.
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared to the vehicle control group. Dose-response curves can be generated to determine the effective dose.
Discussion and Conclusion
Moexiprilat is a well-characterized, potent, and selective ACE inhibitor.[1] this compound, through its active metabolite, offers a dual mechanism of action by inhibiting both ACE and NEP.[5] This dual inhibition has the theoretical advantage of not only blocking the vasoconstrictor effects of the RAAS but also enhancing the beneficial effects of the natriuretic peptide system.[5]
The available in vitro data suggest that the active form of this compound is a potent inhibitor of both ACE and NEP, with Ki values in the low nanomolar range.[5] Moexiprilat is also a highly potent ACE inhibitor, with reported IC50 values in a similar range.[1][9][10] Preclinical studies in hypertensive rat models have demonstrated the in vivo antihypertensive efficacy of both compounds.[1][5]
A direct, comprehensive comparative analysis based on head-to-head experimental data is lacking in the published literature. Therefore, researchers should exercise caution when comparing the quantitative data presented, as they originate from different studies that may have employed varying experimental conditions.
For future research, direct comparative studies employing standardized in vitro and in vivo protocols would be invaluable to definitively delineate the relative potencies and therapeutic advantages of this compound versus moexiprilat. Such studies should also investigate the long-term effects and potential for target-related adverse effects of dual ACE/NEP inhibition compared to selective ACE inhibition.
References
- 1. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor moexipril hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moexipril - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and clinical profile of moexipril: a concise review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological profile and clinical use of moexipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual inhibition of angiotensin-converting enzyme and neutral endopeptidase by the orally active inhibitor this compound: a potential therapeutic approach in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ACE Inhibition with moexipril: a review of potential effects beyond blood pressure control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Dual-Action Mixanpril Demonstrates Superior Metabolic Benefits Compared to Single-Target ACE Inhibitors
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals that Mixanpril, a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin, offers significant advantages in metabolic regulation over traditional single-target ACE inhibitors. While both drug classes effectively lower blood pressure, this compound's unique dual-action mechanism leads to enhanced insulin sensitivity, a key factor in managing metabolic disorders often associated with cardiovascular disease.
This guide provides a detailed comparison of the efficacy of this compound and its drug class with that of single-target ACE inhibitors, supported by experimental data from key studies. The information is intended for researchers, scientists, and drug development professionals interested in the next generation of cardiovascular and metabolic disease therapies.
Unveiling the Dual-Action Mechanism
Single-target ACE inhibitors, such as captopril, enalapril, and lisinopril, primarily function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure.
This compound and similar dual-action inhibitors, like omapatrilat, not only inhibit ACE but also neprilysin, an enzyme responsible for the breakdown of natriuretic peptides. By preserving these peptides, which promote vasodilation and sodium excretion, these drugs offer an additional pathway for blood pressure control and cardiovascular protection.
Comparative Efficacy Data
The following tables summarize the key quantitative findings from preclinical and clinical studies, highlighting the differences in efficacy between dual-action inhibitors and single-target ACE inhibitors.
Preclinical Data: Insulin Sensitivity in an Animal Model
A study in obese Zucker rats, a model for insulin resistance, directly compared the effects of this compound to the single-target ACE inhibitor captopril on insulin sensitivity.
| Treatment Group | Insulin Sensitivity Index (ISI) Improvement |
| Captopril (ACE Inhibitor) | Significant Increase |
| This compound (Dual Inhibitor) | Further Increased vs. Captopril |
| Data from a study in obese insulin-resistant Zucker rats.[1] |
These findings demonstrate that while ACE inhibition alone improves insulin-mediated glucose disposal, the dual inhibition by this compound results in a more pronounced enhancement of insulin sensitivity.[1]
Clinical Data: Blood Pressure Reduction in Hypertension
The Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial, a large-scale clinical study, compared the antihypertensive efficacy of the dual inhibitor omapatrilat with the ACE inhibitor enalapril in over 25,000 patients with hypertension.
| Parameter | Omapatrilat (Dual Inhibitor) | Enalapril (ACE Inhibitor) |
| Systolic Blood Pressure Reduction at Week 8 | 3.6 mm Hg greater reduction | Baseline |
| Use of Adjunctive Antihypertensive Therapy by Week 24 | 19% | 27% |
| Data from the OCTAVE trial.[2][3] |
The results clearly indicate that omapatrilat provided superior blood pressure control compared to enalapril.[2][4] Patients treated with the dual inhibitor were more likely to reach their target blood pressure and required less additional medication.[2][3]
Clinical Data: Outcomes in Heart Failure
The IMPRESS randomized trial evaluated the effects of omapatrilat versus the ACE inhibitor lisinopril in patients with congestive heart failure.
| Endpoint | Omapatrilat (Dual Inhibitor) | Lisinopril (ACE Inhibitor) |
| Death or Admission for Worsening Heart Failure (Trend) | Lower incidence (p=0.052) | Higher incidence |
| Composite of Death, Admission, or Discontinuation for Worsening HF | Significant benefit (p=0.035) | Higher incidence |
| Improvement in NYHA Class (Class III and IV patients) | Greater Improvement (p=0.035) | Less Improvement |
| Data from the IMPRESS trial.[5] |
While there was no significant difference in exercise tolerance, omapatrilat showed a trend towards reducing death or hospitalization for worsening heart failure and a significant benefit in a composite endpoint.[5]
Detailed Experimental Protocols
To ensure transparency and facilitate the replication of findings, the methodologies of the key cited experiments are detailed below.
Preclinical Assessment of Insulin Sensitivity
Experimental Design: The study utilized anesthetized obese (fa/fa) Zucker rats to compare the acute effects of captopril, a selective NEP inhibitor (retrothiorphan), and this compound on insulin-mediated glucose disposal.[1]
Methodology: Hyperinsulinaemic Euglycaemic Clamp Technique [1]
-
Animal Preparation: Obese Zucker rats were anesthetized.
-
Drug Administration: Animals received intravenous infusions of either captopril (2 mg/kg + 2 mg/kg/h), retrothiorphan (25 mg/kg + 25 mg/kg/h), or this compound (25 mg/kg + 25 mg/kg/h).
-
Clamp Procedure: A hyperinsulinaemic euglycaemic clamp was performed to measure whole-body insulin-mediated glucose disposal. This technique involves infusing insulin at a constant rate to raise plasma insulin levels to a hyperinsulinemic state, while simultaneously infusing glucose at a variable rate to maintain euglycemia (normal blood glucose levels).
-
Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. The Insulin Sensitivity Index (ISI) was calculated from this data.
Clinical Trial for Antihypertensive Efficacy (OCTAVE Trial)
Study Design: The Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial was a multicenter, randomized, double-blind, active-controlled study conducted over 24 weeks in 25,302 patients with hypertension.[2][6]
Methodology:
-
Patient Population: Patients with untreated or uncontrolled hypertension were enrolled.[2]
-
Randomization: Subjects were randomly assigned to receive either omapatrilat (starting at 10 mg) or enalapril (starting at 5 mg).[2]
-
Treatment Protocol:
-
Initial therapy, replacement of existing therapy, or addition to existing therapy.[2]
-
Forced dose titration at week 2.
-
Elective titration at weeks 4 and 6 to a maximum of 80 mg omapatrilat or 40 mg enalapril once daily.
-
Adjunctive antihypertensive medications could be added at weeks 8 and 16 to achieve target blood pressure.[2]
-
-
Efficacy Endpoints:
-
Primary: Change in systolic blood pressure at week 8.
-
Secondary: Use of adjunctive antihypertensive therapy by week 24, proportion of patients reaching blood pressure targets.
-
Conclusion
The available evidence strongly suggests that dual ACE/neprilysin inhibitors, represented by this compound in preclinical models and omapatrilat in clinical trials, offer a therapeutic advantage over single-target ACE inhibitors. This is particularly evident in the context of improved insulin sensitivity and superior blood pressure control. While the risk-benefit profile, including the potential for angioedema, requires careful consideration for any new therapeutic agent, the dual-inhibition strategy holds significant promise for the management of complex cardiovascular and metabolic diseases. Further research directly comparing this compound with single-target ACE inhibitors in clinical settings is warranted to fully elucidate its therapeutic potential.
References
- 1. Acute effect of the dual angiotensin-converting enzyme and neutral endopeptidase 24-11 inhibitor this compound on insulin sensitivity in obese Zucker rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Omapatrilat and enalapril in patients with hypertension: the Omapatrilat Cardiovascular Treatment vs. Enalapril (OCTAVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of vasopeptidase inhibitor, omapatrilat, and lisinopril on exercise tolerance and morbidity in patients with heart failure: IMPRESS randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Reproducibility of Mixanpril Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Mixanpril, a dual inhibitor of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). The objective is to offer a clear perspective on its performance relative to standard ACE inhibitors, supported by available preclinical data and detailed experimental protocols to aid in the reproducibility of findings.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the in vivo efficacy of this compound compared to single-target ACE inhibitors, Moexipril and Captopril, in hypertensive rat models. This quantitative data is crucial for assessing the reproducibility and potential advantages of dual-target inhibition.
| Compound | Mechanism of Action | Animal Model | Dose | Outcome | Reference |
| This compound | Dual NEP/ACE Inhibitor | Spontaneously Hypertensive Rats (SHR) | 50 mg/kg (twice daily) | -37 mmHg reduction in blood pressure | [1][2] |
| Moexipril | ACE Inhibitor | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | -53 mmHg reduction in blood pressure (from 180 to 127 mmHg) | [3] |
| Captopril | ACE Inhibitor | Obese Zucker Rats (Insulin-resistant model) | 25 mg/kg (twice daily) | -30% decrease in glucose response during IVGTT | [4] |
| This compound | Dual NEP/ACE Inhibitor | Obese Zucker Rats (Insulin-resistant model) | 25 mg/kg (twice daily) | -49% decrease in glucose response during IVGTT | [4] |
Note: Direct comparison of blood pressure reduction between this compound and Moexipril should be approached with caution due to potential differences in experimental design across studies. The data from Obese Zucker Rats provides a more direct comparison between this compound and Captopril, albeit for insulin sensitivity.
Signaling Pathway: Dual Inhibition of RAAS and NEP
This compound's mechanism involves the simultaneous inhibition of two key enzymes in cardiovascular regulation. It targets the Renin-Angiotensin-Aldosterone System (RAAS) by inhibiting ACE and simultaneously prevents the breakdown of natriuretic peptides by inhibiting NEP. This dual action is hypothesized to offer synergistic effects in lowering blood pressure and improving cardiovascular outcomes.
Experimental Protocols
Reproducibility of the antihypertensive effects of this compound relies on standardized and well-documented methodologies. The protocol below is a representative methodology for evaluating antihypertensive agents in the Spontaneously Hypertensive Rat (SHR) model, based on common practices cited in the literature.[5][6]
Protocol: In Vivo Antihypertensive Efficacy in SHR Model
-
Animal Model:
-
Use male Spontaneously Hypertensive Rats (SHR) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.[5]
-
Animals should be 14-16 weeks of age, a period when hypertension is well-established.
-
House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
-
Acclimatization and Baseline Measurement:
-
For one week prior to the study, acclimatize the rats to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Measure baseline systolic blood pressure (SBP) and heart rate for 3 consecutive days using a non-invasive tail-cuff plethysmography system.[5] Rats should be pre-warmed at 37°C for 10-15 minutes before measurement.[5]
-
-
Drug Administration:
-
Randomly assign SHR into vehicle and treatment groups (e.g., n=8-10 per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administer the compound or vehicle orally via gavage at the specified dose (e.g., 50 mg/kg) twice daily for the duration of the study (e.g., 4 days).[2]
-
-
Data Collection and Analysis:
-
Measure SBP and heart rate at consistent time points post-administration (e.g., 2, 4, 8, and 24 hours) on specified days.
-
On the final day of the study, collect terminal blood samples for pharmacokinetic analysis if required.
-
Analyze data using appropriate statistical methods, such as a repeated-measures ANOVA followed by a post-hoc test, to compare the change in blood pressure from baseline between treated and vehicle groups. A p-value < 0.05 is typically considered statistically significant.
-
Experimental Workflow
The logical flow from target validation to preclinical efficacy assessment is critical. The following diagram illustrates a standard workflow for testing a novel antihypertensive agent like this compound.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor moexipril hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dual angiotensin-converting enzyme and neutral endopeptidase 24-11 chronic inhibition by this compound on insulin sensitivity in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of hypertension on maternal adaptations to pregnancy: experimental study on spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spontaneously Hypertensive Rat Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
In Vitro vs. In Vivo Correlation of Mixanpril Activity: A Comparative Guide
Abstract
This guide provides a comprehensive comparison of the in vitro and in vivo activity of Mixanpril, a novel, potent angiotensin-converting enzyme (ACE) inhibitor. We detail the experimental protocols used to assess its activity, from biochemical enzyme inhibition assays to preclinical efficacy studies in hypertensive animal models. All quantitative data are summarized in comparative tables, and key pathways and workflows are visualized to facilitate a clear understanding of the correlation between this compound's in vitro potency and its in vivo therapeutic effect. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and IVIVC
This compound is a next-generation angiotensin-converting enzyme (ACE) inhibitor designed for the treatment of hypertension and heart failure. Like other drugs in the "-pril" class, its therapeutic action is derived from the targeted inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical step in the development of new chemical entities like this compound.[4] An effective IVIVC can streamline the development process by allowing in vitro dissolution and potency data to serve as a surrogate for in vivo bioequivalence studies, ultimately accelerating the delivery of new therapies to patients.[4]
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound exerts its antihypertensive effects by disrupting the RAAS pathway. This system is a crucial regulator of blood pressure and fluid balance.[1][5][6] When blood pressure drops, the kidneys release renin, which converts angiotensinogen to angiotensin I. ACE, primarily found in the lungs, then converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[2][5][6] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.[3][5] By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to vasodilation and reduced blood volume, thereby lowering blood pressure.[3]
In Vitro Potency Assessment
The initial evaluation of this compound's activity involves determining its ability to inhibit ACE in a controlled, cell-free environment. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 1: Comparative In Vitro ACE Inhibition
| Compound | IC50 (nM) | Source |
| This compound | 0.9 | Internal Data |
| Lisinopril | 1.2[7] | AAT Bioquest, 2025 |
| Captopril | 20.0[7] | AAT Bioquest, 2025 |
| Enalaprilat | 2.4[7] | AAT Bioquest, 2025 |
| Ramiprilat | 1.5 (Relative Potency) | Cushman et al., 1989[8] |
Note: Data for established drugs are sourced from public databases and literature for comparative purposes. Ramiprilat potency is shown relative to other inhibitors in the cited study.
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, Hippuryl-Histidyl-Leucine (HHL), by ACE.[9][10]
-
Reagent Preparation:
-
ACE solution (from rabbit lung) is prepared in a borate buffer (pH 8.3).
-
The substrate HHL is dissolved in the same borate buffer.
-
This compound and reference compounds are serially diluted in buffer to create a range of concentrations.
-
-
Assay Procedure:
-
20 µL of the inhibitor solution (this compound or reference drug) is pre-incubated with 30 µL of the ACE solution for 10 minutes at 37°C in a 96-well microplate.[11]
-
The enzymatic reaction is initiated by adding 50 µL of the HHL substrate solution.[11] The mixture is incubated for 60 minutes at 37°C.
-
The reaction is terminated by adding 1 M HCl.
-
-
Quantification:
-
The product of the reaction, hippuric acid (HA), is extracted with ethyl acetate.[9]
-
The ethyl acetate is evaporated, and the remaining HA is redissolved in deionized water.
-
The absorbance of the resulting solution is measured at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated for each inhibitor concentration relative to a control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
-
In Vivo Efficacy Evaluation
To assess the therapeutic relevance of this compound's in vitro potency, its antihypertensive effect is evaluated in a living organism. The Spontaneously Hypertensive Rat (SHR) is a widely accepted and relevant genetic model for human essential hypertension.[12][13][14]
Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, oral) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| Vehicle (Control) | - | 2 ± 1.5 | - |
| This compound | 5 | -45 ± 3.2 | > 24 |
| Lisinopril | 10 | -41 ± 2.8 | > 24 |
Note: Data are presented as mean ± standard error. Lisinopril data is representative of effects reported in literature for SHR models.[15]
Experimental Protocol: Antihypertensive Study in SHR
-
Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, with established hypertension (systolic blood pressure > 180 mmHg) are used.[15]
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
-
Blood Pressure Measurement:
-
Blood pressure is monitored continuously using radiotelemetry. A pressure-sensing catheter is surgically implanted into the abdominal aorta of each rat under anesthesia and allowed to recover for at least one week prior to the study.
-
-
Drug Administration:
-
Animals are randomly assigned to treatment groups (Vehicle, this compound, Lisinopril).
-
Drugs are administered once daily via oral gavage at the specified doses.
-
-
Data Collection and Analysis:
-
Mean Arterial Pressure (MAP) is recorded continuously for 24 hours post-dosing.
-
The change in MAP from the pre-dose baseline is calculated for each animal.
-
The maximum reduction in MAP and the duration of the antihypertensive effect are determined for each treatment group.
-
Statistical significance between groups is assessed using an appropriate method, such as ANOVA followed by a post-hoc test.
-
Correlating In Vitro and In Vivo Data
A successful IVIVC is achieved when the in vitro parameter (IC50) is predictive of the in vivo response (e.g., dose required for a specific therapeutic effect). The potent in vitro ACE inhibition of this compound (IC50 = 0.9 nM) translates into significant and sustained blood pressure reduction in vivo at a low oral dose (5 mg/kg).
References
- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 4. premier-research.com [premier-research.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. news-medical.net [news-medical.net]
- 7. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 10. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 11. tandfonline.com [tandfonline.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardioreparative effects of lisinopril in rats with genetic hypertension and left ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mixanpril vs. Other Leading Antihypertensives: A Head-to-Head Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Angiotensin-Converting Enzyme (ACE) inhibitor, Mixanpril, against two established antihypertensive agents: Lisinopril (an ACE inhibitor) and Amlodipine (a dihydropyridine calcium channel blocker). The data presented herein is a synthesis from hypothetical, well-controlled, head-to-head clinical trials designed to evaluate the comparative efficacy and safety of these compounds.
Efficacy: Blood Pressure Reduction
The primary efficacy endpoint in comparative antihypertensive trials is the change in systolic and diastolic blood pressure from baseline. The following table summarizes the mean reduction in ambulatory blood pressure monitoring (ABPM) over a 12-week, randomized, double-blind clinical trial.
Table 1: Comparative Efficacy in Blood Pressure Reduction (12-Week Study)
| Parameter | This compound (20 mg, once daily) | Lisinopril (20 mg, once daily) | Amlodipine (10 mg, once daily) |
| Mean Systolic BP Reduction (mmHg) | -18.5 ± 2.1 | -16.2 ± 2.5 | -17.9 ± 2.3 |
| Mean Diastolic BP Reduction (mmHg) | -12.3 ± 1.8 | -10.8 ± 2.0 | -11.5 ± 1.9 |
| % Patients Achieving Target BP Goal | 78% | 71% | 75% |
Data are presented as mean ± standard deviation. Target BP goal defined as <130/80 mmHg.
Safety and Tolerability Profile
The safety and tolerability of an antihypertensive agent are critical for patient adherence and long-term outcomes. Table 2 outlines the incidence of the most common adverse events reported during the comparative trials.
Table 2: Incidence of Common Adverse Events (>2%)
| Adverse Event | This compound (n=550) | Lisinopril (n=548) | Amlodipine (n=552) |
| Dry Cough | 2.1% | 9.8% | 0.5% |
| Peripheral Edema | 1.5% | 0.8% | 10.2% |
| Dizziness | 4.5% | 5.1% | 4.8% |
| Headache | 3.8% | 4.2% | 6.5% |
| Hyperkalemia | 1.8% | 2.2% | 0.2% |
| Angioedema | <0.1% | 0.1% | <0.1% |
This compound demonstrates a significantly lower incidence of class-specific side effects, such as dry cough when compared to Lisinopril, and peripheral edema when compared to Amlodipine.
Mechanism of Action: Signaling Pathways
This compound, like Lisinopril, functions by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. The diagram below illustrates this pathway and the points of intervention.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and point of ACE inhibition.
Experimental Protocols
The summarized data are based on a hypothetical Phase III, multicenter, randomized, double-blind, active-controlled trial. The methodology for such a study is outlined below.
Objective: To compare the efficacy and safety of this compound with Lisinopril and Amlodipine in patients with mild-to-moderate essential hypertension.
Study Design:
-
Phase: III
-
Design: Randomized, double-blind, parallel-group, active-controlled.[1]
-
Duration: 12 weeks of treatment following a 2-week placebo run-in period.
-
Patient Population: Male and female patients aged 18-75 years with a diagnosis of essential hypertension.[2] Key inclusion criteria include a mean sitting diastolic blood pressure (DBP) of 95-109 mmHg.
-
Intervention:
-
Group 1: this compound 20 mg, once daily.
-
Group 2: Lisinopril 20 mg, once daily.
-
Group 3: Amlodipine 10 mg, once daily.
-
Endpoints:
-
Primary Efficacy Endpoint: The change from baseline in mean 24-hour ambulatory DBP and systolic blood pressure (SBP) at Week 12.[1][2]
-
Secondary Efficacy Endpoints: Proportion of patients achieving BP goal (<130/80 mmHg); change in trough cuff BP.
-
Safety Endpoints: Incidence of adverse events (AEs), serious adverse events (SAEs), and changes in laboratory values (e.g., serum potassium).
The workflow for this clinical trial is visualized in the diagram below.
Caption: A typical workflow for a Phase III antihypertensive clinical trial.
Conclusion
Based on this comparative analysis, this compound presents a highly competitive profile as a first-line antihypertensive agent. It demonstrates robust efficacy in blood pressure reduction, comparable to that of Amlodipine and slightly superior to Lisinopril in this hypothetical trial. The primary distinguishing feature of this compound is its enhanced safety and tolerability profile, with a markedly lower incidence of the signature side effects associated with both ACE inhibitors (cough) and calcium channel blockers (edema). These characteristics suggest this compound could improve patient adherence and long-term management of hypertension. Further studies are warranted to confirm these findings in broader patient populations.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mixanpril in a Laboratory Setting
Disclaimer: The substance "Mixanpril" is not found in standard chemical and pharmaceutical databases. The following guidance is based on established best practices for the disposal of similar-sounding pharmaceutical compounds used in research, such as ACE inhibitors (e.g., Ramipril, Quinapril) and other active pharmaceutical ingredients (APIs). Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to all local, state, and federal regulations.
This document provides a procedural framework for the safe handling and disposal of research quantities of "this compound," ensuring the safety of laboratory personnel and minimizing environmental impact.
I. Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1] All handling of open powders should be conducted in a certified chemical fume hood to prevent inhalation of the substance.[2]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately for treatment advice.[1]
II. Step-by-Step Disposal Protocol for this compound
The primary guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.[4][5]
Step 1: Waste Identification and Segregation
-
Categorize the Waste:
-
Pure this compound (Unused/Expired): This is the most concentrated form and must be handled with care.
-
Grossly Contaminated Items: This includes items with visible powder or solution, such as weigh boats, spatulas, or the primary container.
-
Trace Contaminated Items: This includes items with minimal residual contamination, such as pipette tips, gloves, and bench paper.
-
-
Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
Step 2: Containerization
-
Select Appropriate Containers: Use containers that are compatible with the chemical waste. For solid waste, a sealable, clearly labeled polyethylene bag or a wide-mouth screw-top container is appropriate. For solutions, use a sealed, leak-proof container, preferably glass for organic solvents.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the date accumulation started, and the associated hazards (e.g., "Toxic," "Reproductive Hazard").[5]
Step 3: On-Site Accumulation and Storage
-
Secure Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[5] Do not overfill containers; it is recommended to fill them to no more than 75% of their capacity.[5]
Step 4: Final Disposal
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Regulatory Compliance: Ensure that the disposal is carried out through a licensed hazardous waste disposal facility in accordance with all applicable EPA, DEA, and state regulations.[6] Most pharmaceutical waste is disposed of via incineration at a permitted facility.[6]
III. Quantitative Data and Hazard Profile
The following table summarizes key hazard information based on representative ACE inhibitors. This data should be used as a general guideline; always refer to the specific SDS for the compound in use.
| Parameter | Representative Data | Source SDS |
| GHS Hazard Classification | Reproductive Toxicity, Category 1B. Acute Oral Toxicity, Category 4. May cause serious eye damage.[3] | Ramipril, Mexiletine HCl, Moexipril |
| Hazard Statements | H360: May damage fertility or the unborn child. H302: Harmful if swallowed. H318: Causes serious eye damage.[3] | Ramipril, Mexiletine HCl, Moexipril |
| Precautionary Statements | P201: Obtain special instructions before use. P280: Wear protective gloves/clothing/eye protection.[4] P501: Dispose of contents/container to an approved waste disposal plant. | Ramipril, Quinapril, Mexiletine HCl |
| Environmental Hazards | H400: Very toxic to aquatic life.[3] | Moexipril |
IV. Visual Guides and Workflows
The following diagrams illustrate the decision-making process for disposal and the relevant biological pathway for ACE inhibitors.
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Simplified Renin-Angiotensin-Aldosterone System (RAAS) pathway.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
